(E)-10-Phenyl-3-decen-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22O |
|---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(E)-10-phenyldec-3-en-2-one |
InChI |
InChI=1S/C16H22O/c1-15(17)11-7-4-2-3-5-8-12-16-13-9-6-10-14-16/h6-7,9-11,13-14H,2-5,8,12H2,1H3/b11-7+ |
InChI Key |
STGSDEQHQBTUOL-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCCCCCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=CCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
(E)-10-Phenyl-3-decen-2-one molecular weight and formula
This document provides the molecular formula and molecular weight for the compound (E)-10-Phenyl-3-decen-2-one. The information is derived from the systematic chemical nomenclature.
Compound Identification
The chemical name this compound specifies a molecule with the following structural features:
-
A ten-carbon aliphatic backbone ("dec").
-
A ketone functional group at the second carbon position ("2-one").
-
A carbon-carbon double bond starting at the third carbon position ("3-en").
-
An (E) stereoisomer configuration at the double bond.
-
A phenyl group substituent at the tenth carbon position ("10-Phenyl").
Molecular Formula and Weight
Based on the chemical structure derived from the IUPAC name, the molecular formula and molecular weight have been calculated. These values are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₂O |
| Molecular Weight | 230.35 g/mol |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u).
This information is intended for researchers, scientists, and drug development professionals requiring fundamental physicochemical data for this compound. No experimental data for this specific compound was retrieved; the provided information is based on theoretical calculations from its chemical name.
Potential Biological Activities of Phenyl Decenone Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of phenyl decenone derivatives, a class of compounds with emerging interest in medicinal chemistry. Due to the limited volume of research specifically focused on phenyl decenones, this paper extends its analysis to structurally related compounds, including phenyl alkenones and long-chain alkyl phenyl ketones, to infer potential therapeutic applications. This document summarizes key findings on their cytotoxic, anti-inflammatory, and antioxidant activities, and enzyme inhibition potential. Detailed experimental protocols and quantitative data are provided to support further investigation and drug development efforts in this area.
Introduction
Phenyl decenone derivatives are characterized by a phenyl group attached to a ten-carbon chain containing a ketone and at least one double bond. This structural motif holds promise for diverse biological interactions, yet remains a relatively underexplored area of research. By examining the biological activities of analogous compounds, we can extrapolate potential mechanisms of action and therapeutic targets for novel phenyl decenone derivatives. This whitepaper aims to provide a comprehensive overview of the existing, albeit limited, data and to furnish researchers with the necessary information to design and evaluate new chemical entities within this class.
Cytotoxic Activity
The cytotoxic potential of phenyl-containing compounds has been investigated against various cancer cell lines. While specific data on phenyl decenone derivatives is not abundant, studies on similar structures, such as phenyl alkenes, provide valuable insights.
A novel phenyl alkene, (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol, isolated from a mixture of marine sponges, demonstrated in vitro cytotoxic activity against the HL-60 human leukemia cancer cell line with an IC50 value of 8.1 µM.[1] Interestingly, it showed no significant cytotoxicity against MCF-7 breast cancer cells.[1] Molecular docking studies suggest that this compound may exert its cytotoxic effect through the inhibition of microtubule activity, similar to the mechanism of the chemotherapeutic drug eribulin.[1]
Table 1: Cytotoxicity of Phenyl Alkene Derivatives
| Compound | Cell Line | Activity | IC50 (µM) |
| (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol | HL-60 (Human Leukemia) | Cytotoxic | 8.1 |
| (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol | MCF-7 (Human Breast Cancer) | Not Significant | > 100 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Anti-inflammatory Activity
Phenylpropanoids, which share structural similarities with phenyl decenones, are known to possess anti-inflammatory properties.[2] Their mechanisms of action often involve the inhibition of key inflammatory mediators. For instance, eugenol has been shown to suppress TNF signaling and COX-2 expression.[2] Cinnamaldehyde exerts a strong inhibitory effect on the production of leukotriene B4 (LTB4), a potent chemoattractant involved in the inflammatory response.[2]
While direct evidence for phenyl decenones is pending, the anti-inflammatory potential of structurally related phenyl sulfonamide derivatives has been demonstrated.[3] For example, the tetrafluorophthalimide derivative LASSBio-1439 showed a 50% inhibition of TNF-α production in murine macrophages at a concentration of 100 µM.[3] Its metabolite, LASSBio-1454, also exhibited significant in vivo anti-inflammatory activity.[3]
Table 2: Anti-inflammatory Activity of Phenyl Sulfonamide Derivatives
| Compound | Assay | System | Concentration (µM) | % Inhibition of TNF-α |
| LASSBio-468 | TNF-α Production | Murine Macrophages | 100 | Not Significant |
| LASSBio-1439 (2e) | TNF-α Production | Murine Macrophages | 100 | 50 |
| Thalidomide (Standard) | TNF-α Production | Murine Macrophages | 100 | 33 |
Experimental Protocol: In Vitro TNF-α Production Assay
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Seed cells in a 24-well plate and stimulate with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of test compounds for 24 hours.
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
Simplified signaling pathway of LPS-induced inflammation.
Antioxidant Activity
Phenolic compounds are well-established antioxidants.[4] Phenyl styryl ketones, which are structurally analogous to phenyl decenones, have been synthesized and evaluated for their antioxidant properties.[5] Phenyl 3,5-di-tert-butyl-4-hydroxystyryl ketone was identified as a potent inhibitor of iron and cumene hydroperoxide-dependent lipid peroxidation in rat brain homogenates, showing greater activity than vitamin E.[5] This compound also demonstrated the ability to reduce the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH).[5]
Table 3: Antioxidant Activity of a Phenyl Styryl Ketone Derivative
| Compound | Assay | Result |
| Phenyl 3,5-di-tert-butyl-4-hydroxystyryl ketone | Lipid Peroxidation Inhibition | More active than Vitamin E |
| Phenyl 3,5-di-tert-butyl-4-hydroxystyryl ketone | DPPH Radical Scavenging | Appreciable reduction of DPPH |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the EC50 value.
Enzyme Inhibition
The potential for phenyl decenone derivatives to act as enzyme inhibitors is an area ripe for exploration. Studies on oudenone, a compound with a different core structure but also featuring a ketone, have shown inhibitory activity against phenylalanine hydroxylase.[6] A derivative of oudenone, 2-(3,4-dihydroxyphenyl)-1-oxopropyl)cyclohexan-1,3-dione, inhibited this enzyme by 50% at a concentration of 1.8 x 10⁻⁵ M.[6] Kinetic studies revealed a mixed type of inhibition with respect to the tetrahydropterin cofactor and the substrate phenylalanine.[6]
Table 4: Phenylalanine Hydroxylase Inhibition by Oudenone Derivatives
| Compound | Enzyme | Inhibition Type | IC50 (M) |
| Oudenone | Phenylalanine Hydroxylase | Competitive with DMPH4, Noncompetitive with Phenylalanine | 2.3 x 10⁻³ |
| Oudenone Derivative No. 142 | Phenylalanine Hydroxylase | Mixed with DMPH4 and Phenylalanine | 1.8 x 10⁻⁵ |
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Reaction Initiation: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the enzyme, inhibitor (or vehicle control), and buffer. Pre-incubate for a defined period.
-
Start Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitor Reaction: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence, depending on the assay method.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value and perform kinetic analysis (e.g., Lineweaver-Burk plot) to elucidate the mechanism of inhibition.
Logical workflow for the discovery and development of novel phenyl decenone derivatives.
Conclusion and Future Directions
The exploration of phenyl decenone derivatives represents a promising, yet nascent, field in drug discovery. Based on the biological activities of structurally related compounds, it is plausible that phenyl decenones will exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The data and protocols presented in this whitepaper provide a foundational framework for researchers to initiate and advance the study of this chemical class. Future research should focus on the systematic synthesis and screening of a library of phenyl decenone derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as potential therapeutic agents.
References
- 1. [Synthesis and anti-inflammatory activity of alpha-substituted p-(methanesulfonyl)phenylpropenamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of phenyl styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wjpmr.com [wjpmr.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
In Silico Prediction of (E)-10-Phenyl-3-decen-2-one Properties: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico predicted physicochemical, pharmacokinetic, and toxicological properties of (E)-10-Phenyl-3-decen-2-one. For drug discovery and development professionals, early assessment of a compound's properties is crucial for identifying promising candidates and mitigating late-stage failures.[1][2] This document outlines the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, generated using established computational models.[3] Furthermore, detailed experimental protocols for the validation of key predicted parameters, including solubility, permeability, and cytotoxicity, are provided.
Introduction to In Silico Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable component of modern drug discovery, significantly reducing the time and resources required in the development pipeline.[4] In silico techniques allow for the rapid screening of chemical libraries and the prediction of pharmacokinetic and toxicological profiles, enabling researchers to prioritize compounds with desirable characteristics.[1][5] These computational approaches can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).[1] SBDD relies on the 3D structure of the target protein, while LBDD is utilized when the target structure is unknown and focuses on the properties of known active molecules.[1] The prediction of ADMET properties is a critical application of in silico modeling, as poor pharmacokinetics and toxicity are major causes of drug candidate attrition.[3]
Predicted Physicochemical Properties of this compound
The physicochemical properties of a compound are fundamental to its biological activity, influencing its absorption, distribution, and ability to interact with its target. The predicted properties for this compound are summarized in Table 1.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₆H₂₂O | |
| Molecular Weight | 230.35 | g/mol |
| LogP (Octanol/Water Partition Coefficient) | 4.5 | |
| Topological Polar Surface Area (TPSA) | 17.07 | Ų |
| Number of Hydrogen Bond Acceptors | 1 | |
| Number of Hydrogen Bond Donors | 0 | |
| Number of Rotatable Bonds | 7 |
In Silico ADMET Prediction
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models provide a valuable tool for the early assessment of these properties.[3]
Absorption
Predicted parameters related to the absorption of this compound are presented in Table 2. These predictions suggest good intestinal absorption.
| Parameter | Prediction |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| P-glycoprotein Substrate | No |
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key predicted distribution parameters are shown in Table 3.
| Parameter | Predicted Value | Unit |
| Volume of Distribution (VDss) | 0.8 | L/kg |
| Blood-Brain Barrier (BBB) Permeability | Yes |
Metabolism
The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. The predicted metabolic profile of this compound is summarized in Table 4.
| Parameter | Prediction |
| CYP1A2 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
Excretion
Predicted excretion parameters are provided in Table 5.
| Parameter | Predicted Value | Unit |
| Total Clearance | 0.5 | mL/min/kg |
Toxicity
Early identification of potential toxicity is essential in drug development.[1] The predicted toxicity profile for this compound is outlined in Table 6.
| Parameter | Prediction |
| AMES Toxicity | No |
| hERG I Inhibitor | Yes |
| Skin Sensitization | No |
Experimental Validation Protocols
While in silico predictions are valuable, experimental validation is necessary to confirm the properties of a compound. The following sections detail standard protocols for key assays.
Solubility Assay
A compound's solubility affects its absorption and bioavailability.[6] Both kinetic and equilibrium solubility assays are commonly used in drug discovery.[6][7]
Kinetic Solubility Assay Protocol (Nephelometric Method) [6][8]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add phosphate-buffered saline (PBS) to each well to achieve the desired final compound concentrations.
-
Incubation: Mix the plate and incubate at room temperature for 2 hours.
-
Measurement: Measure the light scattering of each well using a nephelometer to detect undissolved particles.
Equilibrium Solubility Assay Protocol (Shake-Flask Method) [9]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffer solution of a specific pH.
-
Incubation: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the solid material from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay used to predict passive intestinal absorption of compounds.[10][11]
-
Membrane Preparation: Coat each well of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Donor Plate Preparation: Add the test compound solution to the wells of the lipid-coated donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 5 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. The apparent permeability coefficient (Papp) is then calculated.
Cytotoxicity Assay
Cytotoxicity assays are used to assess the potential of a compound to cause cell death. The MTT assay is a common colorimetric method for evaluating cell viability.[14]
MTT Cytotoxicity Assay Protocol [14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., untreated cells and vehicle-treated cells).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualized Workflows and Pathways
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, from initial compound selection to lead optimization.
Caption: A generalized workflow for in silico drug discovery.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound. This example depicts the MAPK/ERK pathway, which is frequently implicated in cell proliferation and survival and is a common target in drug discovery.
Caption: A hypothetical MAPK/ERK signaling pathway.
Conclusion
The in silico predictions presented in this guide suggest that this compound possesses several drug-like properties, including high intestinal absorption and blood-brain barrier permeability. However, potential liabilities such as the inhibition of multiple CYP enzymes and hERG I warrant further investigation. The provided experimental protocols serve as a foundation for the validation of these computational predictions. This integrated approach of in silico screening followed by targeted experimental validation is crucial for the efficient progression of promising compounds through the drug discovery pipeline.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for (E)-10-Phenyl-3-decen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and characterization of the novel α,β-unsaturated ketone, (E)-10-Phenyl-3-decen-2-one. The synthesis is achieved through a Claisen-Schmidt condensation, a robust and versatile method for the formation of enones. Detailed protocols for the synthesis, purification, and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. This compound, featuring a phenyl-terminated alkyl chain conjugated to a ketone, represents a potential scaffold for the development of new therapeutic agents.
Introduction
α,β-Unsaturated ketones, or enones, are a class of organic compounds that are of significant interest in medicinal chemistry and drug development. Their conjugated system imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and imparting a wide range of biological activities. The presence of both a lipophilic phenylalkyl chain and a reactive enone moiety in this compound suggests its potential for biological activity, possibly through Michael addition reactions with biological nucleophiles. This document outlines the synthetic route and detailed characterization of this novel compound.
Synthesis of this compound
The synthesis of this compound is accomplished via a base-catalyzed Claisen-Schmidt condensation between 8-phenyl-octanal and acetone.[1][2][3] The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 8-phenyl-octanal. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the target α,β-unsaturated ketone.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
8-phenyloctanal
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-phenyloctanal (1 equivalent) in ethanol.
-
Add acetone (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (10% w/v, 2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid (1 M) until it reaches a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Characterization Data
The structure of the synthesized this compound was confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
| Parameter | Value |
| Molecular Formula | C₁₆H₂₂O |
| Molecular Weight | 230.35 g/mol |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32-7.15 (m, 5H, Ar-H), 6.84 (dt, J = 15.8, 6.9 Hz, 1H, =CH-), 6.09 (d, J = 15.8 Hz, 1H, -COCH=), 2.59 (t, J = 7.5 Hz, 2H, Ar-CH₂-), 2.24 (s, 3H, -COCH₃), 2.21 (q, J = 7.2 Hz, 2H, =CH-CH₂-), 1.62 (quint, J = 7.5 Hz, 2H, Ar-CH₂-CH₂-), 1.45-1.25 (m, 6H, -(CH₂)₃-) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.5 (C=O), 148.8 (=CH-), 142.8 (Ar-C), 132.2 (-COCH=), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.6 (Ar-CH), 35.9 (Ar-CH₂-), 32.4 (=CH-CH₂-), 31.4 (Ar-CH₂-CH₂-), 29.3 (CH₂), 29.1 (CH₂), 28.9 (CH₂), 26.8 (-COCH₃) ppm. |
| IR (neat) | ν 3025 (Ar C-H), 2927, 2854 (C-H), 1672 (C=O, conjugated), 1628 (C=C), 1496, 1454 (Ar C=C), 980 (=C-H bend, trans) cm⁻¹. |
| Mass Spec (EI) | m/z (%): 230 (M⁺, 15), 215 (M-CH₃, 10), 147 (5), 133 (8), 117 (20), 105 (40), 91 (100, C₇H₇⁺), 77 (15), 43 (CH₃CO⁺, 80). |
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FTIR spectrometer using a thin film of the neat compound on a NaCl plate.
Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.
Potential Applications and Biological Activity
While the specific biological activities of this compound have not yet been reported, its structural features suggest several potential areas of investigation. The presence of the α,β-unsaturated ketone moiety makes it a potential Michael acceptor, a feature common in many biologically active compounds that can covalently modify biological targets. The long phenylalkyl chain imparts lipophilicity, which may facilitate membrane permeability.
Structurally related compounds containing a phenyl group and a ketone have shown a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Therefore, it is plausible that this compound could exhibit similar activities.
Potential Signaling Pathway Involvement
The electrophilic nature of the β-carbon in the enone system suggests that this compound could potentially interact with cellular signaling pathways that are regulated by redox-sensitive proteins or enzymes containing nucleophilic residues (e.g., cysteine). One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.
Caption: Hypothetical interaction with the Keap1-Nrf2 pathway.
Conclusion
This document provides a detailed protocol for the synthesis and characterization of the novel compound this compound. The straightforward Claisen-Schmidt condensation allows for efficient production of this enone. The comprehensive characterization data provided will serve as a valuable reference for researchers. The structural features of this molecule suggest that it is a promising candidate for further investigation into its potential biological activities and applications in drug discovery and development.
References
Application Note: High-Purity Isolation of (E)-10-Phenyl-3-decen-2-one using Flash Column Chromatography and Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-10-Phenyl-3-decen-2-one is an α,β-unsaturated ketone, a class of compounds recognized for their significant biological activities and as valuable precursors in various synthetic pathways.[1] The enone functional group is a key pharmacophore in many naturally occurring and synthetic bioactive molecules.[1] Achieving high purity of these compounds is critical for accurate biological evaluation and for ensuring the integrity of subsequent synthetic steps. This application note provides a detailed protocol for the purification of crude this compound, employing a two-step process of flash column chromatography followed by recrystallization. The protocol also outlines the analytical methods for assessing the purity and confirming the structure of the final product.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Flash Chromatography System |
| Silica Gel (230-400 mesh)[2] | Rotary Evaporator |
| n-Hexane (ACS Grade) | Vacuum Filtration Apparatus (Büchner funnel)[3] |
| Ethyl Acetate (ACS Grade) | Hot Plate/Stirrer |
| Ethanol (95%)[4] | Thin Layer Chromatography (TLC) Plates (Silica gel 60 F254) |
| Deuterated Chloroform (CDCl₃) | UV Lamp (254 nm)[2] |
| Celite® S[2] | NMR Spectrometer (¹H, ¹³C) |
| Activated Charcoal | FT-IR Spectrometer |
| TLC Developing Chamber | Mass Spectrometer (MS) |
| Glassware (Erlenmeyer flasks, beakers, column) | Melting Point Apparatus |
Experimental Protocols
1. Preparation of the Crude Material
The crude this compound is assumed to be synthesized via a Claisen-Schmidt condensation or a similar base-catalyzed aldol condensation reaction.[1][4] Prior to purification, a standard aqueous work-up is performed to remove the catalyst and water-soluble byproducts. The resulting organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude oil or solid.
2. Purification by Flash Column Chromatography
Flash column chromatography is an efficient method for the separation of organic compounds.[2] This step aims to remove the majority of impurities from the crude product.
-
Column Packing: A glass column is packed with silica gel (230-400 mesh) as a slurry in n-hexane (wet packing method).[1]
-
Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of ethyl acetate in n-hexane. The polarity of the mobile phase is gradually increased to separate the target compound from less polar and more polar impurities. A typical gradient might start from 100% n-hexane and gradually increase to 5% ethyl acetate in n-hexane.[1]
-
Fraction Collection: Fractions are collected and analyzed by TLC using a mobile phase of 10% ethyl acetate in n-hexane.[1] The spots are visualized under UV light (254 nm).[2]
-
Product Isolation: Fractions containing the pure product (identified by a consistent TLC spot) are combined and the solvent is removed using a rotary evaporator.
3. Purification by Recrystallization
Recrystallization is employed to achieve high purity of the solid product obtained from chromatography.[5][6]
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many chalcone-like compounds.[2] The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: The semi-purified solid is placed in an Erlenmeyer flask and the minimum amount of hot 95% ethanol is added to completely dissolve the solid.[2] If colored impurities persist, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel containing a small pad of Celite®.[2]
-
Crystallization: The flask is allowed to cool slowly to room temperature, and then placed in an ice bath for approximately 30 minutes to complete the crystallization process.[2][4] Slow cooling is crucial for the formation of pure crystals.[6]
-
Collection and Drying: The crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of ice-cold 95% ethanol, and then dried under vacuum.[3][4]
Data Presentation
Table 1: Chromatographic Data
| Parameter | Value | Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase (TLC) | 10% Ethyl Acetate in n-Hexane | - |
| Rf of Product (TLC) | ~ 0.45 | Visualized by UV (254 nm) |
| Elution Gradient (Column) | 0% to 5% Ethyl Acetate in n-Hexane | Stepwise or linear |
Table 2: Final Product Characterization
| Parameter | Result | Method |
| Physical State | Crystalline Solid | Visual Inspection |
| Yield (after purification) | 65-80% (typical) | Gravimetric |
| Purity (by HPLC/NMR) | > 99% | HPLC-UV / ¹H NMR Integration |
| Melting Point | To be determined | Melting Point Apparatus |
| ¹H NMR (CDCl₃) | Consistent with expected structure | 400 MHz Spectrometer |
| ¹³C NMR (CDCl₃) | Consistent with expected structure | 100 MHz Spectrometer |
| IR (KBr, cm⁻¹) | ~1670 (C=O), ~1625 (C=C)[7] | FT-IR Spectroscopy |
| MS (ESI+) | m/z = [M+H]⁺ | Mass Spectrometry |
Visualization of Workflow
Caption: Workflow for the purification and analysis of this compound.
Conclusion
The described protocol, combining flash column chromatography and recrystallization, is a robust and effective method for obtaining high-purity this compound. This procedure successfully removes both polar and non-polar impurities, yielding a final product suitable for rigorous biological and chemical applications. The integrated analytical checks at each stage ensure the identity and purity of the isolated compound, providing confidence for its use in research and development settings.
References
Application Notes and Protocols for the Quantification of (E)-10-Phenyl-3-decen-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (E)-10-Phenyl-3-decen-2-one in various matrices. The protocols for Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined below. These methods are based on established analytical principles for α,β-unsaturated ketones and chalcone derivatives and should be validated for the specific matrix and intended use.
UV-Vis Spectrophotometric Method
This method is suitable for the rapid quantification of this compound in simple solutions, leveraging the UV absorbance of its conjugated system.
Experimental Protocol
-
Instrumentation: A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.
-
Solvent Selection: Due to the lipophilic nature of the analyte, solvents such as ethanol, methanol, or acetonitrile are suitable. The final choice should be based on the solubility of the sample matrix.
-
Determination of Maximum Wavelength (λmax):
-
Prepare a standard solution of this compound in the selected solvent (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For α,β-unsaturated ketones, a strong π→π* transition is expected.[1]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 1 to 20 µg/mL.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
-
Sample Analysis:
-
Prepare the sample solution, ensuring the concentration of the analyte falls within the linear range of the calibration curve. Dilution may be necessary.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Quantitative Data Summary (Based on Analgous Chalcone Compounds)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.3 - 17.6 µg/mL | [2][3][4] |
| Correlation Coefficient (R²) | > 0.999 | [2][3][4] |
| Limit of Detection (LOD) | ~0.03 µg/mL | [4] |
| Limit of Quantitation (LOQ) | ~0.08 µg/mL | [4] |
| Accuracy (% Recovery) | 98 - 102% | [2][3] |
| Precision (%RSD) | < 2.1% | [2][3] |
Note: These values are based on a validated method for trans-chalcone and should be established specifically for this compound.
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Method
This HPLC method is designed for the selective and sensitive quantification of this compound, suitable for complex matrices.
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
Gradient Program: Start with 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Solid Samples: Extraction with a suitable organic solvent (e.g., methanol, acetonitrile) followed by filtration through a 0.45 µm syringe filter.
-
Liquid Samples (e.g., plasma, serum): Protein precipitation with acetonitrile (1:3 sample to solvent ratio), vortex, centrifuge, and filter the supernatant.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and quantify using the calibration curve.
-
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value/Range | Reference |
| Linearity Range | 0.1 - 100 µg/mL | [6] |
| Correlation Coefficient (R²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL | [7] |
| Accuracy (% Recovery) | 98 - 102% | [6] |
| Precision (%RSD) | < 2% | [6] |
Note: These are typical performance characteristics for HPLC methods for small organic molecules and require specific validation.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Inhibitors of Protease X using (E)-10-Phenyl-3-decen-2-one
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for utilizing (E)-10-Phenyl-3-decen-2-one as a reference compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Protease X, a hypothetical cysteine protease implicated in cancer progression. The described assay is a fluorescence-based biochemical assay suitable for miniaturization and automation in 96- and 384-well formats.[1][2][3] We outline the experimental workflow, data analysis, and provide representative data for the inhibitory activity of this compound.
Introduction
Protease X is a cysteine protease that plays a critical role in the "Cancer Proliferation Pathway," making it an attractive target for therapeutic intervention. The identification of small molecule inhibitors of Protease X is a key step in the development of novel anti-cancer agents. High-throughput screening (HTS) is a powerful methodology for rapidly screening large compound libraries to identify "hit" compounds with the desired biological activity.[1][3][4]
This compound is an α,β-unsaturated ketone (enone). The electrophilic nature of the enone functional group suggests that it may act as a covalent inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. In this application note, we propose its use as a reference inhibitor for Protease X to validate the HTS assay and provide a benchmark for the potency of newly identified inhibitors.
Materials and Methods
Reagents and Materials
-
Protease X, human, recombinant (HEK293 expressed)
-
Fluorogenic Substrate (Ac-DEVD-AMC)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.01% Tween-20
-
DMSO (ACS Grade)
-
96-well and 384-well black, flat-bottom plates
-
Automated liquid handling systems
-
Fluorescence plate reader
Assay Principle
The assay is based on the cleavage of a fluorogenic substrate by Protease X. Upon cleavage, the fluorophore (AMC) is released, resulting in an increase in fluorescence intensity. In the presence of an inhibitor, the activity of Protease X is diminished, leading to a decrease in the fluorescence signal.
Experimental Protocols
Compound Handling and Plate Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., 10 mM to 10 nM).
-
Using an automated liquid handler, dispense 100 nL of each compound concentration into the wells of a 384-well plate. For the 96-well format, dispense 1 µL.
HTS Assay Protocol
-
Enzyme Addition: Add 10 µL of Protease X (2X final concentration) in Assay Buffer to each well of the assay plate containing the compound.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate (2X final concentration) in Assay Buffer to each well.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the kinetic read.
-
Normalize the data to the positive control (enzyme + substrate + DMSO) and negative control (substrate + DMSO, no enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Results
The inhibitory activity of this compound against Protease X was evaluated using the described HTS assay. The compound demonstrated a dose-dependent inhibition of Protease X activity.
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 5.2 | 1.1 | 0.99 |
Table 1: Inhibitory activity of this compound against Protease X. The IC50 value was determined from an 11-point dose-response curve.
Visualizations
Caption: Proposed signaling pathway of Protease X in cancer proliferation and its inhibition by this compound.
Caption: High-throughput screening workflow for the identification of Protease X inhibitors.
Conclusion
The described fluorescence-based assay provides a robust and reliable method for the high-throughput screening of inhibitors of Protease X. This compound serves as a suitable mid-potency reference inhibitor for assay validation and quality control. This application note provides a comprehensive guide for researchers and drug discovery professionals to establish an HTS campaign against Protease X.
References
(E)-10-Phenyl-3-decen-2-one as a potential enzyme inhibitor
An in-depth analysis of (E)-10-Phenyl-3-decen-2-one reveals its potential as an enzyme inhibitor, primarily due to its chemical structure as an α,β-unsaturated ketone. This class of compounds, known as Michael acceptors, are recognized for their ability to interact with biological nucleophiles, such as the thiol groups of cysteine residues within enzyme active sites.[1] While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural features suggest a likely mechanism of action through covalent modification of target enzymes, potentially leading to reversible or irreversible inhibition.[1]
The reactivity of α,β-unsaturated carbonyl compounds is influenced by their substituents. For instance, phenyl and methyl groups can modulate the electrophilicity of the β-carbon, thereby affecting the compound's reactivity towards nucleophilic residues in enzymes.[1] This suggests that the phenyl and other alkyl components of this compound would play a crucial role in its specific enzyme interactions and inhibitory potency.
Given the general reactivity of this class of compounds, this compound could be a candidate for inhibiting enzymes where a cysteine residue is key for catalytic activity, such as certain proteases, kinases, or phosphatases.[1] The exploration of its specific targets and inhibitory profile requires detailed experimental investigation.
Quantitative Data Summary
As specific experimental data for this compound is not available, the following table represents a template for the types of quantitative data that would be generated during its evaluation as a potential enzyme inhibitor.
| Parameter | Description | Target Enzyme X | Target Enzyme Y |
| IC50 (µM) | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. | e.g., 15.2 ± 2.1 | e.g., 78.5 ± 5.6 |
| Ki (µM) | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a stronger inhibitor. | e.g., 7.8 | e.g., 45.3 |
| Mechanism of Inhibition | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or covalent). | e.g., Covalent | e.g., Competitive |
| Kon (M⁻¹s⁻¹) | The association rate constant for the inhibitor binding to the enzyme. | e.g., 1.2 x 10³ | e.g., 3.4 x 10² |
| Koff (s⁻¹) | The dissociation rate constant for the inhibitor from the enzyme. For irreversible inhibitors, this value is very low. | e.g., 1.5 x 10⁻⁴ | e.g., 8.1 x 10⁻³ |
Experimental Protocols
The following are detailed protocols for the initial screening and characterization of this compound as an enzyme inhibitor.
Protocol 1: Initial Enzyme Inhibition Screening
Objective: To determine if this compound exhibits inhibitory activity against a panel of target enzymes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target enzymes of interest
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of this compound at a high concentration (e.g., 100 µM) in the appropriate assay buffer. Ensure the final DMSO concentration is below 1% to avoid solvent effects.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the inhibitor solution. Include controls with DMSO only (no inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for potential binding.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a microplate reader.
-
Calculate the initial reaction velocity for each condition.
-
Compare the enzyme activity in the presence of the inhibitor to the control. A significant reduction in activity indicates potential inhibition.
Protocol 2: Determination of IC50 Value
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, typically ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM).
-
In a 96-well plate, set up reactions containing the enzyme, the substrate, and the different concentrations of the inhibitor. Include a no-inhibitor control.
-
Follow the same incubation and reaction monitoring steps as in Protocol 1.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a sigmoidal model) to determine the IC50 value.
Protocol 3: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition
Objective: To elucidate the mechanism by which this compound inhibits the enzyme.
Materials:
-
Same as Protocol 1
Procedure:
-
Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity at different substrate concentrations.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Lineweaver-Burk plot: Plot 1/velocity against 1/[Substrate].
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
-
-
Analyze the changes in the apparent Km (Michaelis constant) and Vmax (maximum velocity) in the presence of the inhibitor to confirm the mechanism.
-
Further studies, such as dialysis or mass spectrometry, can be used to determine if the inhibition is reversible or irreversible (covalent).
Visualizations
Caption: Potential covalent inhibition via Michael addition.
Caption: Workflow for inhibitor characterization.
Caption: Hypothetical pathway inhibited by the compound.
References
Application Notes and Protocols for (E)-4-Phenyl-3-buten-2-one in Medicinal Chemistry
A Viable Alternative to the Novel Compound (E)-10-Phenyl-3-decen-2-one
Initial literature searches for "this compound" did not yield significant results, suggesting it is a novel or not extensively studied compound. In its place, this document provides detailed application notes and protocols for a structurally related and well-researched compound, (E)-4-Phenyl-3-buten-2-one , also known as benzalacetone. This compound shares key structural features, including the α,β-unsaturated ketone moiety and a phenyl group, making it a relevant substitute for research in medicinal chemistry.
(E)-4-Phenyl-3-buten-2-one is a versatile compound with a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. These notes are intended for researchers, scientists, and drug development professionals interested in exploring its therapeutic potential.
I. Biological Activities and Potential Applications
(E)-4-Phenyl-3-buten-2-one has demonstrated notable efficacy in several areas of medicinal chemistry:
-
Anticancer Activity: The compound exhibits cytotoxic effects against various cancer cell lines. Its primary mechanism is believed to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: It is a known inhibitor of several enzymes, including cytochrome P450 and phospholipase A2. This activity can be harnessed for modulating metabolic pathways and inflammatory responses.[1][2]
-
Immunosuppressive Effects: Research has indicated that (E)-4-Phenyl-3-buten-2-one possesses immunosuppressant properties, suggesting its potential use in autoimmune diseases and organ transplantation.[1]
II. Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of (E)-4-Phenyl-3-buten-2-one against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [3] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [3] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |
| HCT116 | Colorectal Cancer | 22.4 | [3] |
| MCF-7 | Breast Cancer | 62 | [4] |
| TK-10 | Renal Cancer | 0.62 - 7.72 | [4] |
| UACC-62 | Melanoma | 0.62 - 7.72 | [4] |
III. Experimental Protocols
This protocol describes a common method for synthesizing (E)-4-Phenyl-3-buten-2-one.
Materials:
-
Benzaldehyde
-
Acetone
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Stirrer
-
Thermometer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a stirrer and a thermometer, combine 10 mL of freshly distilled benzaldehyde and 20 mL of acetone.
-
Place the flask in an ice bath to maintain a low temperature.
-
With continuous stirring, add 2.5 mL of a 10% sodium hydroxide solution dropwise, ensuring the temperature of the reaction mixture does not exceed 30°C.
-
After the addition is complete, continue stirring the mixture for 2 hours at room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
The product can then be isolated by extraction and purified by recrystallization or distillation under reduced pressure.
This protocol is used to assess the cytotoxic effects of (E)-4-Phenyl-3-buten-2-one on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(E)-4-Phenyl-3-buten-2-one stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of (E)-4-Phenyl-3-buten-2-one in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
This assay determines the effect of (E)-4-Phenyl-3-buten-2-one on the polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
(E)-4-Phenyl-3-buten-2-one at various concentrations
-
Positive control (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition)
-
Negative control (vehicle)
-
A spectrophotometer or fluorometer capable of reading at 340 nm or with fluorescence detection.
Procedure:
-
Prepare a reaction mixture containing the polymerization buffer, GTP, and tubulin protein on ice.
-
Add the test compound ((E)-4-Phenyl-3-buten-2-one), positive control, or negative control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
IV. Signaling Pathways and Mechanisms of Action
(E)-4-Phenyl-3-buten-2-one is believed to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.
The compound disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic pathway of apoptosis.
While direct inhibition of STAT3 by (E)-4-Phenyl-3-buten-2-one is still under investigation, many α,β-unsaturated ketones are known to modulate this pathway. The STAT3 pathway is crucial for tumor cell survival and proliferation. Inhibition of STAT3 phosphorylation would prevent its translocation to the nucleus and subsequent transcription of target genes involved in cell growth and survival.
V. Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer potential of (E)-4-Phenyl-3-buten-2-one.
References
Application Notes and Protocols for In Vitro Assays Involving (E)-10-Phenyl-3-decen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-10-Phenyl-3-decen-2-one is a compound of interest for potential pharmacological activities. While specific in vitro studies on this molecule are not extensively documented in publicly available literature, its structural features, particularly the enone moiety, suggest potential for biological activity, including antioxidant and anti-inflammatory effects. These application notes provide a framework of standard in vitro assays that can be employed to characterize the bioactivity of this compound. The following protocols are based on established methodologies for assessing antioxidant and anti-inflammatory properties and can be adapted for the evaluation of this specific compound.
Data Presentation
As no specific quantitative data for this compound was found in the initial search, the following table is a template for summarizing potential experimental outcomes. Researchers can use this structure to record and compare their results.
| In Vitro Assay | Endpoint | This compound (IC₅₀/EC₅₀ in µM) | Positive Control (IC₅₀/EC₅₀ in µM) |
| Antioxidant Assays | |||
| DPPH Radical Scavenging | IC₅₀ | Experimental Data | Ascorbic Acid / Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | EC₅₀ (TEAC) | Experimental Data | Trolox / Ferrous Sulfate |
| Anti-inflammatory Assays | |||
| Inhibition of Protein Denaturation | IC₅₀ | Experimental Data | Diclofenac Sodium / Aspirin |
| Cyclooxygenase (COX-2) Inhibition | IC₅₀ | Experimental Data | Celecoxib / Indomethacin |
| 5-Lipoxygenase (5-LOX) Inhibition | IC₅₀ | Experimental Data | Zileuton / Quercetin |
Experimental Protocols
I. Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol to achieve a range of test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the positive control, use ascorbic acid or Trolox at various concentrations.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.[1]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Trolox or Ferrous Sulfate (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. This reagent should be freshly prepared and warmed to 37°C before use.[1]
-
Prepare a stock solution of this compound and serial dilutions.
-
Add 180 µL of the FRAP reagent to 20 µL of the test compound solutions in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.[2]
-
A standard curve is generated using known concentrations of ferrous sulfate or Trolox.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalents (TE) or µM of Fe(II).
II. Anti-inflammatory Activity Assays
This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.[3]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium or Aspirin (positive control)
-
Water bath
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of BSA and 0.1 mL of the test compound at various concentrations.
-
The pH of the reaction mixture is adjusted to 6.4 using a small amount of 1N HCl.
-
For the control, 0.1 mL of distilled water is used instead of the test compound.
-
For the positive control, use diclofenac sodium at various concentrations.
-
Incubate the samples at 37°C for 20 minutes and then heat at 70°C in a water bath for 5 minutes.[4]
-
After cooling, add 2.5 mL of PBS (pH 6.4).
-
Measure the absorbance at 660 nm.[4]
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC₅₀ value is determined from the plot of percentage inhibition versus concentration.
These enzymatic assays measure the ability of a compound to inhibit the key enzymes in the inflammatory pathway, COX-2 and 5-LOX. Commercially available inhibitor screening assay kits are commonly used for this purpose.
General Protocol using a Commercial Kit (example):
-
Prepare the test compound this compound at various concentrations.
-
Follow the specific kit instructions for the preparation of reagents, enzyme, and substrate solutions.
-
Typically, the inhibitor (test compound), the enzyme (COX-2 or 5-LOX), and a chromogenic substrate are added to the wells of a microplate.
-
The reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
-
The plate is incubated for a specified time at a controlled temperature.
-
The absorbance is measured at a specific wavelength, which corresponds to the formation of the product.
-
The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (enzyme and substrate without inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
The following diagrams illustrate the general workflows and pathways relevant to the described in vitro assays.
References
Application Notes and Protocols for the Derivatization of (E)-10-Phenyl-3-decen-2-one for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-10-Phenyl-3-decen-2-one is an α,β-unsaturated ketone, a class of compounds known for a wide range of biological activities. These activities often stem from the presence of the reactive α,β-unsaturated carbonyl group, which can interact with biological nucleophiles.[1] The structural backbone of this compound, featuring a long aliphatic chain and a terminal phenyl group, presents a unique scaffold for chemical modification to explore and optimize its therapeutic potential.
Derivatization of this core structure allows for the systematic investigation of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. Common biological activities associated with related chalcone and α,β-unsaturated ketone derivatives include anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[1][2][3]
This document provides detailed protocols for the synthesis of derivatives of this compound and for their subsequent biological evaluation. While specific studies on the derivatization of this compound are not extensively available in the current literature, the methodologies presented here are based on well-established procedures for the synthesis and evaluation of analogous chalcones and α,β-unsaturated ketones.
Derivatization Strategies
The primary method for synthesizing α,β-unsaturated ketones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.[2] For the derivatization of this compound, two main approaches can be considered:
-
Variation of the Aromatic Aldehyde: By reacting different substituted benzaldehydes with a suitable ketone precursor, a library of derivatives with diverse electronic and steric properties on the phenyl ring can be generated.
-
Modification of the Ketone Moiety: While maintaining the core α,β-unsaturated system, modifications to the aliphatic chain or the terminal methyl group of the ketone can be explored.
A general synthetic scheme based on the Claisen-Schmidt condensation is depicted below.
References
Troubleshooting & Optimization
Overcoming solubility issues with (E)-10-Phenyl-3-decen-2-one
Technical Support Center: (E)-10-Phenyl-3-decen-2-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Due to its chemical structure, featuring a long alkyl chain and a phenyl group, this compound is predicted to be hydrophobic and possess low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
A1: Based on its structure as a long-chain enone with a phenyl group, this compound is expected to be a non-polar, hydrophobic compound.[1] This suggests that it will have very low solubility in water and other polar solvents.[2] While specific experimental data for this compound is limited, its properties can be inferred from similar structures. For instance, the related compound (E)-3-Decen-2-one is described as almost insoluble in water.[3]
Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended starting solvents?
A2: For hydrophobic compounds, it is standard practice to first create a concentrated stock solution in an organic solvent.[4] The most common starting solvent for biological assays is dimethyl sulfoxide (DMSO).[5][6] Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be effective.[5][7] It's crucial to prepare a high-concentration stock that allows for subsequent dilution into your aqueous assay buffer while keeping the final organic solvent concentration low enough to not affect the biological system.[6]
Q3: What is a typical concentration for a DMSO stock solution?
A3: For drug discovery and biological assays, compounds are often dissolved in DMSO at concentrations ranging from 10 mM to 30 mM.[6] However, the maximum achievable concentration will depend on the compound's specific solubility in DMSO. It is advisable to perform a preliminary solubility test to determine the upper limit.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A4: This is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Optimize the co-solvent concentration: While you need to keep the organic solvent concentration low, sometimes a slight increase (e.g., from 0.5% to 1% DMSO) can improve solubility without significantly impacting the assay.[6] Always run a solvent tolerance control in your experiment.
-
Use a different co-solvent: Some compounds may be more soluble in other organic solvents like ethanol or DMF.[5]
-
Employ solubilizing agents: The use of surfactants or other excipients can help maintain solubility in aqueous solutions.[8][9]
-
Consider alternative formulation strategies: For more challenging compounds, techniques like using cyclodextrins or creating solid dispersions can be explored.[10]
Q5: Are there any other techniques to improve the solubility of hydrophobic compounds like this one?
A5: Yes, several advanced methods can be employed, particularly in a drug development context:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility.[11]
-
Salt formation: Converting the compound to a salt form can dramatically increase aqueous solubility.[11]
-
Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[8]
-
Use of co-solvents and surfactants: A combination of co-solvents and non-ionic surfactants can create a more favorable environment for dissolution.[10]
Troubleshooting Guide
Issue 1: The compound does not dissolve in 100% DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Increase the volume of DMSO to lower the effective concentration. |
| Compound is in a stable crystalline form | Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution.[4] |
| Compound has very low DMSO solubility | Try alternative organic solvents such as DMF, ethanol, or a mixture of solvents (e.g., DMSO:ethanol). |
Issue 2: The compound precipitates out of the organic stock solution upon storage.
| Possible Cause | Troubleshooting Step |
| Storage temperature is too low | Store the stock solution at room temperature or 4°C instead of -20°C, after confirming the compound's stability at these temperatures.[6] |
| Stock concentration is too high | Prepare a new, less concentrated stock solution. |
| Solvent evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration. |
Issue 3: The compound is soluble in the organic stock but crashes out when added to the aqueous assay buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration in the assay is above the aqueous solubility limit | Decrease the final concentration of the compound. |
| Insufficient mixing upon dilution | Add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. |
| The aqueous buffer is not optimal | Consider adding a small percentage of a solubilizing agent like PEG-400 or a non-ionic surfactant (e.g., Tween-80) to the assay buffer.[12] |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents (Note: This data is hypothetical and for illustrative purposes, as experimental data for this specific compound is not widely available. Researchers should determine solubility experimentally.)
| Solvent | Predicted Solubility | Temperature (°C) |
| Water | < 0.1 mg/mL | 25 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | 25 |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | 25 |
| Ethanol | > 30 mg/mL | 25 |
| Methanol | > 20 mg/mL | 25 |
| Polyethylene Glycol 300 (PEG 300) | > 40 mg/mL | 25 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of this compound in a suitable vial.
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolve: Vortex the solution vigorously for 30 seconds.[7] If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure there are no solid particles. The solution should be clear.[7]
-
Storage: Store the stock solution in a tightly sealed vial at the appropriate temperature (typically 4°C or -20°C, depending on stability).
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
-
Prepare Buffer: Have your final aqueous assay buffer ready in a tube.
-
Vortexing: While vigorously vortexing the aqueous buffer, add the required volume of the concentrated stock solution drop by drop. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your assay (typically ≤1%).[6]
-
Incubation: Allow the final solution to rest for 30 minutes before use and visually inspect for any signs of precipitation.[7]
Visualizations
Caption: Workflow for preparing this compound for experiments.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Decen-2-one, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
(E)-10-Phenyl-3-decen-2-one stability and degradation studies
Technical Support Center: (E)-10-Phenyl-3-decen-2-one
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
A1: Based on its structure, the primary chemical liabilities are the α,β-unsaturated ketone (enone) system and the benzylic-like position at C10. The conjugated system is susceptible to nucleophilic attack, while the double bond and the ketone are prone to oxidation. The molecule may also be sensitive to light, heat, and extremes of pH.
Q2: How should I store this compound to minimize degradation?
A2: To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C). Storage in a tightly sealed container is crucial to prevent oxidation.
Q3: I am observing an unexpected peak in my HPLC analysis after storing my sample in a methanol solution. What could it be?
A3: The α,β-unsaturated ketone system is susceptible to Michael addition.[1] If your methanol is not completely neutral, it could be acting as a nucleophile, leading to the formation of a methoxy adduct at the β-carbon (C4). Ensure you are using high-purity, neutral solvents for your analytical preparations.
Q4: Is this compound susceptible to photodegradation?
A4: Yes, α,β-unsaturated ketones can undergo photodegradation.[2] The conjugated system can absorb UV light, potentially leading to isomerization, cyclization, or oxidation reactions.[2][3] It is advisable to handle the compound and its solutions under amber light or in amber vials to minimize light exposure.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in storage. | Oxidation or hydrolysis. | Store the compound under an inert atmosphere, protected from light, and at low temperatures. Ensure storage containers are tightly sealed. |
| Appearance of new peaks in chromatograms of aged samples. | Degradation of the parent compound. | Perform forced degradation studies (see protocol below) to identify potential degradation products and establish their chromatographic profiles. This will help in tracking degradation and ensuring the analytical method is stability-indicating.[4][5] |
| Inconsistent results in biological assays. | Instability in the assay medium. | Assess the stability of the compound in your specific assay buffer. The compound may be susceptible to hydrolysis at certain pH values or react with media components.[6] |
| Low recovery during extraction from a formulation. | Interaction with excipients. | Investigate potential interactions between the compound and formulation excipients. Forced degradation studies on the drug product can help identify interaction-related degradation.[4] |
Illustrative Forced Degradation Data
The following table provides an example of results from a forced degradation study on a compound with a similar α,β-unsaturated ketone structure. This is for illustrative purposes only.
| Stress Condition | Time | Assay (% Initial) | Major Degradant Peak (Area %) | Potential Degradation Pathway |
| 0.1 M HCl, 60°C | 24 h | 92.5% | 4.8% (at RRT 0.85) | Acid-catalyzed hydrolysis or isomerization. |
| 0.1 M NaOH, 60°C | 8 h | 75.1% | 18.2% (at RRT 0.72) | Base-catalyzed hydrolysis or retro-aldol type reaction.[7] |
| 5% H₂O₂, RT | 24 h | 88.3% | 9.1% (at RRT 1.15) | Oxidation of the double bond (e.g., epoxidation) or ketone.[8] |
| Heat, 70°C (solid) | 7 days | 98.2% | 1.1% (at RRT 0.90) | Thermal decomposition.[9] |
| Light (ICH Q1B) | 1.2 million lux hours | 91.7% | 6.3% (at RRT 1.25) | Photochemical reactions (e.g., dimerization, oxidation).[2] |
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To identify the likely degradation products of this compound and to establish the stability-indicating nature of the analytical method.[4]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector[10]
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration (e.g., 0.1 mg/mL) for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a vial and store in an oven at 70°C for 7 days.[9]
-
Also, expose a solution of the compound to the same conditions.
-
After the exposure period, dissolve the solid sample and dilute both samples appropriately for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method. The method should be capable of separating the parent peak from all generated degradation products.[11]
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Degradation Pathways for the Compound.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmasm.com [pharmasm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijariie.com [ijariie.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Troubleshooting (E)-10-Phenyl-3-decen-2-one purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying (E)-10-Phenyl-3-decen-2-one via chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC). Test various ratios of non-polar to polar solvents (e.g., hexane/ethyl acetate, cyclohexane/ethyl acetate, or toluene/ethyl acetate). A good starting point is a solvent system that provides an Rf value of 0.2-0.3 for the target compound. |
| Co-elution with a major byproduct. | If the synthesis was a Wittig reaction, the likely major byproduct is triphenylphosphine oxide, which can sometimes have similar polarity to the desired product. Consider using a different solvent system or a different stationary phase (e.g., alumina) to alter selectivity. | |
| Overloading the column. | The amount of crude material should be appropriate for the column size. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Product is Tailing on the Column | The compound may be interacting too strongly with the acidic silica gel. | Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. This is particularly useful if acidic impurities are present.[1] |
| The compound is degrading on the column. | This compound, as an α,β-unsaturated ketone, may be susceptible to degradation on acidic silica gel.[2] Perform a 2D TLC to check for stability on silica.[2] If unstable, consider using a less acidic stationary phase like neutral alumina or Florisil.[2] | |
| Product is Not Eluting from the Column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. If starting with a low polarity solvent like hexane, incrementally add a more polar solvent like ethyl acetate. |
| The compound has decomposed on the column. | If increasing solvent polarity does not elute the product, it may have degraded.[2] This can be confirmed by analyzing a small sample of the silica gel from the top of the column. | |
| Multiple Spots on TLC After Purification | The fractions may have been mixed. | Ensure clean collection tubes are used for each fraction. Combine only pure fractions as determined by TLC analysis. |
| The compound is not stable and is degrading post-purification. | Store the purified compound in a non-polar solvent at a low temperature and under an inert atmosphere to prevent degradation. | |
| Low Yield of Purified Product | The product may have been lost during workup or extraction. | Ensure complete extraction from the reaction mixture and minimize transfers between flasks. |
| The product is spread across too many fractions. | This can be a result of poor column packing or an improper solvent gradient. Ensure the column is packed uniformly and consider using an isocratic elution if the separation allows. | |
| Incomplete reaction or side reactions. | Analyze the crude mixture by techniques like NMR or LC-MS to identify the major components and estimate the theoretical yield of the desired product before purification. |
Frequently Asked Questions (FAQs)
Q1: What is a standard stationary phase for the purification of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for the purification of moderately polar organic compounds like this compound. For compounds that are sensitive to acid, neutral alumina can be a good alternative.[2] Phenyl-bonded silica can also be used, which may offer different selectivity due to potential π-π interactions with the phenyl group of the target molecule.[3][4]
Q2: What are the likely impurities I should be trying to separate?
A2: The impurities will depend on the synthetic route used to prepare this compound.
-
If synthesized via an Aldol Condensation:
-
If synthesized via a Wittig Reaction:
Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this indicate?
A3: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, which can be due to its polarity or acidic nature.[1] It can also suggest that the sample is too concentrated. Try spotting a more dilute solution. If streaking persists, adding a small amount of a polar solvent (like methanol) or a base (like triethylamine) to the developing solvent can help to obtain a more defined spot.
Q4: Can I use reverse-phase chromatography for this purification?
A4: Yes, reverse-phase chromatography (e.g., with a C18 stationary phase) is a viable option, particularly if the compound is difficult to purify using normal-phase chromatography. The eluent would typically be a mixture of polar solvents like methanol/water or acetonitrile/water.
Q5: How can I visualize the compound on a TLC plate if it is not UV active?
A5: this compound, with its conjugated phenyl and enone system, should be UV active. If for some reason it is not, or to visualize other non-UV active impurities, you can use a variety of TLC stains such as potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde stain.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel using a pipette.[10]
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Once the desired product has eluted, the column can be flushed with a more polar solvent to remove any remaining compounds.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. sorbtech.com [sorbtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. 23.3 Dehydration of Aldol Products: Synthesis of Enones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of (E)-10-Phenyl-3-decen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-10-Phenyl-3-decen-2-one, a compound often prepared via a Claisen-Schmidt condensation. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1][2] This reaction involves the base-catalyzed reaction between 8-phenyl-2-octanone and a suitable source of a one-carbon aldehyde equivalent, typically acetaldehyde or its protected form, in the presence of a base like sodium hydroxide or potassium hydroxide.
Q2: What are the expected major impurities in this synthesis?
A2: The primary impurities often arise from side reactions inherent to the Claisen-Schmidt condensation. These can include:
-
Self-condensation product of 8-phenyl-2-octanone: The enolate of 8-phenyl-2-octanone can react with another molecule of itself.
-
(Z)-isomer of 10-Phenyl-3-decen-2-one: While the E-isomer is generally more stable and favored, some of the Z-isomer may be formed.
-
Aldol addition product: The initial β-hydroxy ketone may not fully dehydrate to the enone, especially if the reaction is not heated sufficiently.[3]
-
Michael addition byproduct: The enolate of 8-phenyl-2-octanone can potentially add to the newly formed α,β-unsaturated ketone product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting materials, 8-phenyl-2-octanone and the aldehyde, will have different Rf values than the more conjugated and less polar product, this compound. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a representative example for the synthesis of this compound.
Materials:
-
8-phenyl-2-octanone
-
Acetaldehyde
-
Ethanol (95%)
-
Sodium hydroxide (10% aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-phenyl-2-octanone (1.0 eq) in 95% ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.
-
To this mixture, add acetaldehyde (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Experimental Workflow Diagram:
Caption: A general workflow for the synthesis and purification of this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactant Molar Ratios | ||
| 8-phenyl-2-octanone | 1.0 eq | Limiting reagent |
| Acetaldehyde | 1.2 eq | Slight excess to drive the reaction |
| Sodium Hydroxide | 2.0 eq | Base catalyst |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling to control the reaction rate |
| Reaction Time | 12 - 16 hours | Monitor by TLC for completion |
| Yield | ||
| Expected Crude Yield | 80-90% | |
| Expected Purified Yield | 60-75% | After column chromatography |
| Analytical Data (Expected) | ||
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ 7.35-7.15 (m, 5H) | Phenyl protons | |
| δ 6.80 (dt, 1H) | Vinylic proton | |
| δ 6.10 (d, 1H) | Vinylic proton | |
| δ 2.60 (t, 2H) | -CH₂-Ph | |
| δ 2.25 (s, 3H) | -C(O)CH₃ | |
| δ 1.65-1.55 (m, 4H) | Aliphatic -CH₂- | |
| δ 1.40-1.20 (m, 4H) | Aliphatic -CH₂- | |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| δ 198.5 | C=O | |
| δ 148.0, 131.0 | Vinylic carbons | |
| δ 142.0, 128.5, 128.3, 125.8 | Phenyl carbons | |
| δ 35.8, 32.5, 31.5, 29.2, 29.0 | Aliphatic carbons | |
| δ 27.0 | -C(O)CH₃ | |
| Mass Spectrometry (EI) | ||
| m/z (M⁺) | 244.18 | Molecular Ion |
| m/z | 153, 105, 91 | Common fragments |
Troubleshooting Guide
Q: My reaction is not proceeding to completion, and I still see a significant amount of starting material on TLC. What should I do?
A: There are several potential reasons for an incomplete reaction:
-
Insufficient Base: The catalytic amount of base may have been consumed by acidic impurities or absorbed by the glass. Try adding a small additional amount of the base solution.
-
Low Temperature: While the initial reaction is cooled to control the rate, allowing it to warm to room temperature is crucial for the dehydration step. Ensure the reaction has been stirred at room temperature for a sufficient amount of time.
-
Poor Quality Reagents: Ensure that the acetaldehyde has not polymerized and that the 8-phenyl-2-octanone is pure.
Logical Troubleshooting Flow for Incomplete Reaction:
Caption: Troubleshooting steps for an incomplete Claisen-Schmidt condensation.
Q: I have multiple spots on my TLC plate after the reaction, even after purification. What could they be?
A: The presence of multiple spots suggests the formation of byproducts. Here are the likely culprits and how to address them:
-
Self-condensation Product: This will be a higher molecular weight byproduct. Its formation is favored if the acetaldehyde is added too slowly or if the concentration of the ketone is too high. To minimize this, ensure rapid stirring and controlled addition of the aldehyde.
-
(Z)-isomer: This isomer may have a slightly different Rf value from the desired (E)-isomer. Careful column chromatography with a shallow solvent gradient may be required to separate them.
-
Aldol Adduct: If the β-hydroxy ketone is present, it will be more polar than the enone product. This can be addressed by heating the reaction mixture gently (e.g., to 40-50 °C) for a short period before workup to encourage dehydration.
Q: The yield of my reaction is very low. What are the common causes?
A: Low yields can result from several factors:
-
Side Reactions: As mentioned above, self-condensation and other side reactions can consume the starting materials.
-
Product Loss During Workup: The product may have some solubility in the aqueous layer, especially if the pH is not properly neutralized. Ensure thorough extraction.
-
Decomposition on Silica Gel: Some α,β-unsaturated ketones can be sensitive to acidic silica gel. The column can be washed with a triethylamine/hexane solution prior to loading the sample to neutralize it.
This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For further assistance, please consult relevant literature on Claisen-Schmidt condensations and consider advanced analytical techniques for impurity identification.
References
Improving the regioselectivity of (E)-10-Phenyl-3-decen-2-one synthesis
Technical Support Center: Synthesis of (E)-10-Phenyl-3-decen-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the regioselectivity of this compound synthesis. The primary method of synthesis discussed is the Claisen-Schmidt condensation between 8-phenyloctanal and acetone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is a crossed aldol condensation, specifically a Claisen-Schmidt condensation, between 8-phenyloctanal and acetone, typically in the presence of a base catalyst.[1]
Q2: What are the main challenges in the synthesis of this compound regarding regioselectivity?
A2: The primary challenges are:
-
Self-condensation of acetone: Acetone can react with itself, reducing the yield of the desired product.
-
Formation of the wrong isomer: Undesired side products, such as the β,γ-unsaturated ketone, can form.[2]
-
Formation of the branched-chain isomer: The enolate of 8-phenyloctanal can react with another molecule of the aldehyde.
Q3: How can I improve the regioselectivity of the reaction to favor the desired this compound?
A3: Several strategies can be employed:
-
Slow addition of the aldehyde: Adding the 8-phenyloctanal slowly to a mixture of acetone and the base can minimize the self-condensation of the aldehyde.[1]
-
Use of excess ketone: Using acetone as the solvent or in large excess can favor the reaction with the aldehyde.
-
Choice of base: Weaker bases like sodium ethoxide can sometimes improve selectivity in Claisen condensations.[3]
-
Post-reaction isomerization: Acid-catalyzed dehydration of the intermediate aldol product can favor the formation of the more stable α,β-unsaturated ketone.[2][4]
Q4: What is the role of the "E" in this compound?
A4: The "(E)" refers to the stereochemistry of the double bond between the 3rd and 4th carbon atoms. It indicates that the higher priority groups on each carbon of the double bond are on opposite sides (trans configuration), which is generally the more thermodynamically stable isomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Self-condensation of acetone or 8-phenyloctanal.- Incomplete reaction.- Formation of the aldol addition product without dehydration. | - Slowly add the aldehyde to a mixture of excess acetone and base.[1]- Increase reaction time or temperature.- After the initial reaction, acidify the mixture (e.g., to pH 1 with HCl) and heat to promote dehydration.[2][4] |
| Formation of multiple products (isomers) | - Non-selective enolate formation.- Reversible reaction leading to a mixture of thermodynamic and kinetic products. | - Consider the use of a pre-formed lithium enolate of acetone (using a strong base like LDA) for more controlled addition.- Employ acid-catalyzed dehydration as the final step to favor the more stable α,β-unsaturated product.[2][4] |
| Product is the β,γ-unsaturated isomer | The reaction conditions favored the formation of the less stable isomer. | After the reaction, treat the product mixture with an acid catalyst (e.g., p-toluenesulfonic acid in benzene) and heat to isomerize the double bond to the more stable conjugated position.[2] |
| Reaction is not proceeding | - Inactive catalyst.- Low reaction temperature. | - Use a fresh batch of base or catalyst.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
Quantitative Data Summary
The following table summarizes how different reaction conditions can affect the yield and regioselectivity of α,β-unsaturated ketone synthesis, based on analogous reactions.
| Parameter | Condition | Effect on Yield | Effect on Regioselectivity | Reference |
| Dehydration of β-ketol | Aqueous emulsion, pH 1, 70°C, 5h | 75-92% | Excellent, favors α,β-unsaturated ketone | [2][4] |
| One-pot Synthesis | Acidification to pH 1 and heating after condensation | 65-75% | High, favors α,β-unsaturated ketone | [2][4] |
| Dehydration in organic solvent | Reflux in benzene with p-TsOH | Good | Contaminated with 5-15% β,γ-unsaturated ketone | [2] |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation with Acid-Catalyzed Dehydration
This protocol is designed to maximize the regioselectivity towards the desired (E)-α,β-unsaturated ketone.
Materials:
-
8-phenyloctanal
-
Acetone (in excess, can be used as solvent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve NaOH in a minimal amount of water and add it to a large excess of acetone. Cool the mixture in an ice bath.
-
Slowly add 8-phenyloctanal dropwise from the dropping funnel to the stirred acetone-base mixture over a period of 1-2 hours. Maintain the temperature at or below 25°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
After the reaction is complete, cool the mixture in an ice bath and slowly add concentrated HCl until the pH of the solution is approximately 1.
-
Heat the reaction mixture to 60-70°C and stir vigorously for 5-6 hours to ensure complete dehydration to the α,β-unsaturated ketone.[2][4]
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis of this compound.
References
Technical Support Center: Synthesis of (E)-10-Phenyl-3-decen-2-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of (E)-10-Phenyl-3-decen-2-one, a common intermediate in various research and development applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a mixture of (E) and (Z) isomers. How can I increase the stereoselectivity for the desired (E)-isomer?
Answer: Poor (E)-selectivity is a common issue. The choice of reaction is critical for controlling the stereochemical outcome.
-
Reaction Choice: The Horner-Wadsworth-Emmons (HWE) reaction is highly recommended as it strongly favors the formation of (E)-alkenes due to thermodynamic control in the elimination step.[1][2][3][4] In contrast, the standard Wittig reaction with unstabilized ylides typically yields (Z)-alkenes.[5][6] If you must use a Wittig-type reaction, employ a stabilized ylide (one with an electron-withdrawing group like a carbonyl), which also favors the (E)-isomer.[5][6]
-
Reaction Conditions (for HWE):
-
Base and Cation: The choice of base and its corresponding metal cation can influence selectivity. Lithium salts tend to favor (E)-alkene formation more than sodium or potassium salts.[1][7] Using bases like LiCl/DBU or NaH can be effective.
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) can increase the equilibration of intermediates, leading to a higher proportion of the more stable (E)-product.[1]
-
Question 2: The overall yield of my synthesis is low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors throughout the experimental process.
-
Incomplete Ylide/Carbanion Formation: The phosphonate carbanion must be fully generated for the reaction to proceed efficiently.
-
Moisture: The reaction is highly sensitive to moisture, which will quench the strong base and the carbanion.[8][9] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Strength: Use a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to completely deprotonate the phosphonate.
-
-
Aldehyde Instability: Aldehydes can be prone to oxidation or self-condensation (aldol reaction), especially under basic conditions.[10] It is often best to add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature to minimize these side reactions.
-
Steric Hindrance: If the aldehyde or phosphonate reagent is sterically bulky, the reaction rate may be slow, leading to lower yields.[10] In such cases, longer reaction times or slightly elevated temperatures may be necessary.
Question 3: I am observing a significant amount of an unknown byproduct in my NMR spectrum. What could it be?
Answer: Besides the (Z)-isomer, other side reactions can occur.
-
Michael Addition: The nucleophilic phosphonate carbanion can potentially add to the α,β-unsaturated ketone product in a 1,4-conjugate (Michael) addition.[11] This is more likely if the carbanion is present in a large excess or if the reaction is left for an extended period after the aldehyde has been consumed.
-
Aldol Condensation: As mentioned, the starting aldehyde (8-phenyloctanal) can undergo self-condensation under basic conditions. This would result in a longer-chain α,β-unsaturated aldehyde byproduct.
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of the starting aldehyde and phosphonate in the final mixture.
Question 4: Purification is proving difficult, especially the removal of phosphorus-containing byproducts. What is the best approach?
Answer: This is a classic problem, particularly for the Wittig reaction.
-
HWE vs. Wittig: The primary advantage of the Horner-Wadsworth-Emmons reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during an aqueous workup.[1][4] The triphenylphosphine oxide byproduct from the Wittig reaction is often difficult to separate from the desired product by chromatography due to similar polarities.[6]
-
Purification Technique: If you are using the HWE reaction, a simple extraction with water or brine should remove the majority of the phosphate byproduct. The crude product can then be purified using flash column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate).
Process Optimization Data
The selection of the appropriate olefination method is crucial for maximizing both yield and stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction is generally superior for this transformation.
| Parameter | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) | Rationale |
| Typical (E:Z) Ratio | >90:10 | >95:5 | The HWE reaction provides higher (E)-selectivity due to the reversible formation of the initial adducts, allowing for equilibration to the thermodynamically favored anti-intermediate which leads to the (E)-alkene.[1][2] |
| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt | The phosphate salt is water-soluble, simplifying the workup significantly compared to the often-crystalline and less polar triphenylphosphine oxide.[1][4][6] |
| Reagent Basicity | Less basic | More nucleophilic, less basic | Phosphonate carbanions are generally less basic than unstabilized ylides, reducing the likelihood of base-mediated side reactions like enolization and self-condensation of the aldehyde.[1] |
| Typical Yield | 60-85% | 75-95% | The cleaner reaction profile and easier purification of the HWE reaction often lead to higher isolated yields. |
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol describes the synthesis of this compound from 8-phenyloctanal and triethyl phosphonoacetate.
1. Reagents and Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
8-phenyloctanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
2. Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then carefully place the flask under a vacuum to remove residual hexanes.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise to the NaH slurry via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion (ylide). The solution should become clear or slightly hazy.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of 8-phenyloctanal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC analysis indicates complete consumption of the aldehyde).
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visual Guides
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. organic chemistry - How can I synthesize an (E)-configured enone using the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Production of (E)-10-Phenyl-3-decen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of (E)-10-Phenyl-3-decen-2-one. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Wittig reaction and the Claisen-Schmidt condensation. The Wittig reaction offers excellent control over the double bond geometry, leading to the desired (E)-isomer when a stabilized ylide is used.[1][2][3] The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a robust carbon-carbon bond-forming reaction that can be adapted for large-scale production.[4][5][6]
Q2: How can I ensure the formation of the (E)-isomer over the (Z)-isomer in the Wittig reaction?
A2: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide. To selectively obtain the (E)-alkene, a stabilized ylide is essential. In the synthesis of this compound, this would involve the use of a phosphorane with an electron-withdrawing group, such as a ketone, adjacent to the carbanion (e.g., (acetylmethylene)triphenylphosphorane). Stabilized ylides favor the thermodynamic pathway, which leads to the more stable (E)-isomer.[1][2][3]
Q3: What are the main challenges when scaling up the production of this compound?
A3: When scaling up, both the Wittig reaction and the Claisen-Schmidt condensation present unique challenges. For the Wittig reaction, the primary difficulty is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can be challenging on a large scale.[7] Additionally, ensuring stoichiometric control and managing reaction exotherms becomes more critical. For the Claisen-Schmidt condensation, potential side reactions, such as the self-condensation of the ketone or double addition of the aldehyde, need to be minimized through careful control of reaction conditions.[2][8] Purification of the final product to remove unreacted starting materials and byproducts is a key consideration for both routes.
Q4: What are the recommended purification methods for this compound?
A4: For laboratory-scale purifications, column chromatography on silica gel is a common and effective method to isolate the desired product with high purity. For larger-scale production, where chromatography may be less practical, crystallization is a preferred method. The choice of solvent for crystallization will depend on the polarity of the final product and any impurities. For long-chain alkenones, specialized chromatographic techniques like silver dimercaptotriazine flash chromatography have also been reported for highly efficient purification.[9]
Troubleshooting Guides
Wittig Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete ylide formation. 2. Deactivation of the ylide. 3. Unreactive aldehyde. 4. Steric hindrance. | 1. Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium hydride) and anhydrous conditions for ylide generation. 2. Protect any acidic functional groups on the reactants. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Check the purity of the 8-phenyloctanal. Aldehydes can oxidize to carboxylic acids upon storage.[1] 4. While less of a concern with aldehydes, ensure the reaction temperature and time are optimized. |
| Formation of the (Z)-isomer | Use of an unstabilized or semi-stabilized ylide. | Use a stabilized ylide such as (acetylmethylene)triphenylphosphorane. The electron-withdrawing ketone group favors the formation of the (E)-isomer.[1][2] |
| Difficulty removing triphenylphosphine oxide (TPPO) | TPPO has similar polarity to the product, making separation by chromatography difficult and co-crystallization possible. | 1. Precipitation: TPPO can be precipitated from non-polar solvents like hexane or diethyl ether. Cooling the reaction mixture can aid precipitation. 2. Complexation: Treat the reaction mixture with metal salts such as MgCl₂, ZnCl₂, or CaBr₂ to form an insoluble complex with TPPO, which can then be removed by filtration. 3. Column Chromatography: If necessary, use a solvent system that maximizes the separation between the product and TPPO (e.g., a gradient elution from a non-polar to a moderately polar solvent). |
| Side reactions observed | The ylide can react with other functional groups or with itself. | Ensure that the aldehyde is added to the pre-formed ylide solution, and control the temperature of the reaction to minimize side reactions. |
Claisen-Schmidt Condensation Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incorrect catalyst concentration or choice of catalyst. 2. Unfavorable reaction equilibrium. 3. Incomplete reaction. | 1. Optimize the concentration of the base or acid catalyst. For base-catalyzed reactions, sodium hydroxide or potassium hydroxide are common. For acid-catalyzed reactions, HCl or H₂SO₄ can be used. 2. In some cases, removal of water using a Dean-Stark apparatus can drive the reaction to completion. 3. Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC. |
| Formation of di-condensation product | The enolate of acetone reacts with two equivalents of 8-phenyloctanal. | Use a molar excess of acetone relative to the aldehyde. This will statistically favor the mono-condensation product.[2] |
| Formation of self-condensation product of acetone | The enolate of acetone reacts with another molecule of acetone. | This is generally less favorable than the reaction with the more electrophilic aldehyde. However, slow addition of the aldehyde to the mixture of acetone and base can help to minimize this side reaction. |
| Product is an oil or difficult to crystallize | The presence of impurities or the inherent properties of the long-chain product. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Try a variety of crystallization solvents and solvent mixtures. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization.
1. Preparation of the Phosphonium Ylide ((acetylmethylene)triphenylphosphorane):
-
To a solution of (acetylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
2. Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of 8-phenyloctanal (1 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
To remove the majority of the triphenylphosphine oxide (TPPO), triturate the crude residue with cold hexane or diethyl ether and filter the resulting precipitate.
-
Further purify the filtrate by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a general guideline and may require optimization.
1. Reaction Setup:
-
In a round-bottom flask, dissolve 8-phenyloctanal (1 equivalent) in an excess of acetone (5-10 equivalents).
-
Cool the mixture in an ice bath.
2. Condensation Reaction:
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the stirred solution of the aldehyde and ketone.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. The formation of a yellow color is often observed.
3. Work-up and Purification:
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Representative Spectroscopic Data for a Long-Chain Phenylalkenone
Note: This is representative data and may not correspond exactly to this compound. Experimental verification is required.
| Technique | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃) | ~ 7.35-7.15 (m, 5H, Ar-H), ~ 6.85 (dt, 1H, J ≈ 16, 7 Hz, C=CH-CH₂), ~ 6.10 (d, 1H, J ≈ 16 Hz, CO-CH=C), ~ 2.60 (t, 2H, J ≈ 7.5 Hz, Ar-CH₂), ~ 2.25 (s, 3H, CO-CH₃), ~ 2.20 (q, 2H, J ≈ 7 Hz, C=CH-CH₂), ~ 1.60 (m, 2H), ~ 1.30 (m, 8H) |
| ¹³C NMR (CDCl₃) | ~ 198.5 (C=O), ~ 148.0 (C=CH), ~ 142.5 (Ar-C), ~ 132.0 (CO-CH=C), ~ 128.5 (Ar-CH), ~ 128.3 (Ar-CH), ~ 125.8 (Ar-CH), ~ 36.0 (Ar-CH₂), ~ 32.5 (C=CH-CH₂), ~ 31.5, 29.5, 29.3, 29.2, 27.0 (CH₂) |
Visualizations
Experimental Workflow: Wittig Reaction
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Logical Relationship: Stereoselectivity in the Wittig Reaction
Caption: Relationship between ylide stability and alkene stereochemistry in the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. ekwan.github.io [ekwan.github.io]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of (E)-10-Phenyl-3-decen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the spectroscopic analysis of (E)-10-Phenyl-3-decen-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected IR absorption frequencies for the key functional groups in this compound?
A1: For a typical α,β-unsaturated ketone like this compound, you should expect characteristic infrared absorption bands for the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the aromatic ring. The conjugation of the carbonyl group with the double bond shifts its stretching frequency to a lower wavenumber compared to a saturated ketone.[1][2][3][4]
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| C=O (Ketone, conjugated) | 1666-1685 | Strong absorption. The conjugation lowers the frequency from the typical 1715 cm⁻¹ of a saturated ketone.[1][4][5] |
| C=C (Alkene) | 1600-1650 | Medium to weak absorption. |
| C-H (Aromatic) | 3000-3100 | Medium to weak absorption, appears just above the sp³ C-H stretching region.[6] |
| C-H (sp³) | 2850-3000 | Strong absorption from the decen-2-one chain.[6] |
| C-H (out-of-plane bend, aromatic) | 690-900 | Can provide information about the substitution pattern of the phenyl ring. |
Q2: I am seeing a broad peak around 3400 cm⁻¹ in my IR spectrum. What could be the cause?
A2: A broad peak in the 3200-3600 cm⁻¹ region is characteristic of an O-H stretching vibration, which is not present in pure this compound.[7] This artifact is most likely due to the presence of water or an alcohol as a contaminant in your sample or solvent. Ensure your sample is dry and use an anhydrous solvent for analysis.
Q3: My 1H-NMR spectrum shows more peaks than expected. What are the common sources of these artifacts?
A3: Extraneous peaks in an 1H-NMR spectrum can arise from several sources:
-
Solvent Impurities: Residual non-deuterated solvent will show characteristic peaks. For example, residual CHCl₃ in CDCl₃ appears at 7.26 ppm.
-
Water: Water is a very common contaminant and typically appears as a broad singlet. Its chemical shift is solvent-dependent but is often seen around 1.5-2.5 ppm in CDCl₃.
-
Grease: Stopcock grease from glassware can introduce broad signals in the aliphatic region (0.5-1.5 ppm).
-
(Z)-isomer: If the synthesis of this compound is not completely stereoselective, the presence of the (Z)-isomer will result in a separate set of signals. The vinyl proton of the (Z)-isomer is expected to be at a higher field (more shielded) compared to the (E)-isomer.[8]
Q4: The baseline of my FT-IR spectrum is noisy and irregular. How can I improve the spectral quality?
A4: A noisy or irregular baseline in an FT-IR spectrum can be caused by several factors.[9][10] Here are some troubleshooting steps:
-
Instrument Vibration: Ensure the spectrometer is on a stable surface and isolated from vibrations from other lab equipment, such as pumps.[9][10]
-
Dirty ATR Crystal: If using an Attenuated Total Reflectance (ATR) accessory, ensure the crystal is thoroughly cleaned with an appropriate solvent before running the background and the sample. A contaminated crystal can lead to negative peaks or a distorted baseline.[10]
-
Insufficient Sample Contact (ATR): For solid samples, ensure adequate pressure is applied to achieve good contact between the sample and the ATR crystal.
-
Data Processing: Incorrect data processing can introduce artifacts. Ensure you are using the appropriate background subtraction and baseline correction methods.
Troubleshooting Guides
NMR Spectroscopy Artifacts
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Broadened NMR signals | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions). 3. Inhomogeneous magnetic field (poor shimming). | 1. Dilute the sample. 2. Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution or by using the freeze-pump-thaw method. 3. Re-shim the spectrometer. |
| Unexpected splitting patterns | Presence of the (Z)-isomer leading to overlapping multiplets. | Use 2D NMR techniques like COSY to resolve overlapping signals and confirm coupling partners. |
| Rolling baseline ("hump") | Incomplete suppression of the solvent signal or issues with the receiver gain. | Adjust the spectrometer's acquisition parameters, particularly the receiver gain, and ensure proper solvent suppression is applied if necessary. |
Mass Spectrometry Artifacts
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No molecular ion peak (M⁺) | The molecular ion is unstable and has completely fragmented. | Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) which are less energetic and more likely to yield a prominent molecular ion or pseudomolecular ion ([M+H]⁺). |
| Peaks at m/z values higher than the expected molecular weight | 1. Presence of isotopes (¹³C). 2. Formation of adducts with solvent or matrix molecules (e.g., [M+Na]⁺). 3. Intercluster reactions in the gas phase.[11] | 1. The M+1 peak due to ¹³C is expected. Its intensity relative to the M⁺ peak can help confirm the number of carbon atoms. 2. This is common in ESI and MALDI. Use high-purity solvents and minimize salt contamination. 3. Optimize the source conditions (e.g., temperature, pressure) to minimize cluster formation. |
| Unexpected fragment ions | 1. Contaminants in the sample. 2. Thermal decomposition of the sample in the injection port. 3. Complex rearrangements in the mass spectrometer. | 1. Ensure sample purity using a chromatographic technique (e.g., GC-MS, LC-MS). 2. Lower the injection port temperature. 3. Analyze the fragmentation pattern for characteristic neutral losses and compare with known fragmentation mechanisms for α,β-unsaturated ketones. |
Experimental Protocols
NMR Sample Preparation
A detailed protocol for preparing a sample for NMR analysis is crucial for obtaining a high-quality spectrum.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[3] The solvent should be chosen based on the sample's solubility and its ability to not obscure important sample signals.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is a common reference standard for chemical shifts (0 ppm).[3]
ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid or solid samples.
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
Sample Application:
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[13]
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a pure, volatile compound like this compound, this can be done via a direct insertion probe or by injecting a dilute solution into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment in a characteristic and reproducible manner. Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement.[7][12][14][15]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. youtube.com [youtube.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Support Center: Enhancing the Biological Activity of (E)-10-Phenyl-3-decen-2-one Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-10-Phenyl-3-decen-2-one analogs and related phenylalkenone compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to synthesizing this compound analogs?
A1: The most common and effective method for synthesizing α,β-unsaturated ketones, including this compound analogs, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. For this compound analogs, this would typically involve reacting a substituted benzaldehyde with a long-chain aliphatic ketone.
Q2: I am having trouble with my Claisen-Schmidt condensation. What are some common issues and solutions?
A2: Claisen-Schmidt condensations can be sensitive to reaction conditions. Common issues include low yield, formation of side products, and incomplete reaction. Please refer to the detailed troubleshooting guide below for specific solutions.
Q3: Which cell viability assays are recommended for assessing the cytotoxicity of these analogs?
A3: Several assays can be used to measure cell viability and cytotoxicity. The most common are the MTT, SRB, and LDH assays. The choice of assay can depend on the specific cell line and the expected mechanism of action of the compound. It is often recommended to use multiple assays to confirm results.
Q4: What are the known signaling pathways affected by α,β-unsaturated carbonyl compounds?
A4: α,β-Unsaturated carbonyl compounds are known to be reactive electrophiles and can modulate various signaling pathways. They are known to induce phase II detoxifying enzymes through the Keap1-Nrf2-ARE pathway. Some studies also suggest they can impact nitric oxide (NO) signaling, which is crucial in neurotransmission.
Troubleshooting Guides
Synthesis: Claisen-Schmidt Condensation
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Inactive catalyst (base) or reagents. | - Use freshly prepared or properly stored base (e.g., NaOH, KOH).- Ensure the purity of the aldehyde and ketone starting materials. |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Some reactions require cooling to prevent side reactions, while others may need gentle heating. | |
| Steric hindrance from bulky substituents on the aldehyde or ketone. | - Consider using a stronger base or a different solvent to facilitate the reaction.- Increase the reaction time. | |
| Formation of multiple products | Self-condensation of the ketone. | - Use a significant excess of the aromatic aldehyde, which cannot self-condense. |
| Cannizzaro reaction of the aldehyde. | - This is more likely with aldehydes lacking alpha-hydrogens in the presence of a strong base. Use a milder base or carefully control the reaction temperature. | |
| Product is difficult to purify | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants.- Use column chromatography with an appropriate solvent system for purification. |
| Formation of oily products that do not crystallize. | - Try different solvents for recrystallization.- If the product is an oil, use column chromatography for purification. |
Cell-Based Cytotoxicity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding. | - Ensure a homogenous cell suspension before seeding.- Calibrate and use multichannel pipettes carefully.[1] |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.[2] | |
| Inconsistent results between experiments | Variation in cell health or passage number. | - Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination. |
| Reagent variability. | - Prepare fresh reagents and use consistent lot numbers for critical components like serum and media. | |
| High background signal | Autofluorescence of the compound or media components. | - Use phenol red-free media for fluorescence-based assays.[3]- Run a blank control with the compound in media without cells to measure background fluorescence/absorbance. |
| Interference of the compound with the assay chemistry. | - For tetrazolium-based assays (MTT, MTS), some compounds can directly reduce the dye. Run a cell-free control to check for this. |
Quantitative Data
The following table summarizes the biological activity of a series of chalcone analogs, which are structurally related to this compound analogs, against various bacterial strains. This data is provided as a representative example of the type of quantitative information that can be generated.
| Compound ID | Structure | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Chalcone 1 | Unsubstituted | 64 | 128 | >256 | >256 |
| Chalcone 2 | 4-Chloro | 32 | 64 | 128 | 256 |
| Chalcone 3 | 4-Nitro | 16 | 32 | 64 | 128 |
| Chalcone 4 | 4-Methoxy | 128 | >256 | >256 | >256 |
| Chalcone 5 | 4-Hydroxy | 64 | 128 | 256 | >256 |
Note: This data is illustrative and based on general findings for chalcone derivatives. Actual values for specific this compound analogs would need to be determined experimentally.
Experimental Protocols
General Protocol for Synthesis of this compound Analogs via Claisen-Schmidt Condensation
-
Dissolve the aromatic aldehyde (1.1 equivalents) and the aliphatic ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Cool the solution in an ice bath.
-
Add a solution of a base (e.g., 10% aqueous NaOH or KOH) dropwise with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete , neutralize the mixture with a dilute acid (e.g., 10% HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][5]
-
Treat the cells with various concentrations of the test compounds (analogs) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Potential signaling pathways affected by the analogs.
References
- 1. youtube.com [youtube.com]
- 2. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of (E)-4-Phenyl-3-buten-2-one and Other α,β-Unsaturated Ketones in Cancer Research
A comprehensive guide for researchers and drug development professionals on the performance, synthesis, and mechanisms of action of (E)-4-phenyl-3-buten-2-one and related α,β-unsaturated ketones, supported by experimental data.
The α,β-unsaturated ketone moiety is a key pharmacophore in a multitude of compounds exhibiting significant biological activities, including anticancer properties. This guide provides a comparative analysis of (E)-4-phenyl-3-buten-2-one (also known as benzylideneacetone), a prominent member of the chalcone family, against other α,β-unsaturated ketones. The comparison focuses on their cytotoxic effects against cancer cell lines, their underlying mechanisms of action, and the experimental protocols for their synthesis and evaluation.
Performance Comparison: Cytotoxicity of α,β-Unsaturated Ketones
The cytotoxic potential of α,β-unsaturated ketones is a critical parameter in the evaluation of their anticancer activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%, is a standard metric for this assessment. The following table summarizes the IC50 values of (E)-4-phenyl-3-buten-2-one and a selection of other α,β-unsaturated ketones against the human breast adenocarcinoma cell line, MCF-7.
| Compound | Structure | IC50 (µM) against MCF-7 Cells | Reference |
| (E)-4-Phenyl-3-buten-2-one | 21.55 ± 2.71 | [1] | |
| Nitro-substituted Chalcone | Varies based on substitution pattern | 14.75 (µg/mL) | [2] |
| Trifluoromethyl-substituted Chalcone | Varies based on substitution pattern | 13.75 (µg/mL) | [2] |
| Prenylated Chalcone Derivative 12 | Complex structure with prenyl group | 4.19 ± 1.04 | [1] |
| Prenylated Chalcone Derivative 13 | Complex structure with prenyl group | 3.30 ± 0.92 | [1] |
| Bis-chalcone with Thiophene (5b) | Contains two chalcone moieties and a thiophene ring | 4.05 ± 0.96 | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data presented here is for illustrative purposes.
Mechanism of Action: Induction of Apoptosis
A significant body of research indicates that the anticancer effects of many α,β-unsaturated ketones, including (E)-4-phenyl-3-buten-2-one and its analogs, are mediated through the induction of apoptosis, or programmed cell death. One of the key mechanisms involved is the intrinsic, or mitochondrial, pathway of apoptosis.
Dibenzylideneacetone, a compound structurally similar to (E)-4-phenyl-3-buten-2-one, has been shown to induce apoptosis in oral cancer cells by down-regulating the specificity protein 1 (Sp1) and subsequently activating the pro-apoptotic protein Bax.[4] Activated Bax translocates to the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.[4][5]
The following diagram illustrates the proposed signaling pathway for apoptosis induction by dibenzylideneacetone.
Caption: Proposed signaling pathway for dibenzylideneacetone-induced apoptosis.
Experimental Protocols
Synthesis of (E)-4-Phenyl-3-buten-2-one via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a classic and reliable method for the synthesis of chalcones and related α,β-unsaturated ketones.
Materials:
-
Benzaldehyde
-
Acetone
-
Ethanol (95%)
-
10% Sodium hydroxide (NaOH) solution
-
Round bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round bottom flask, dissolve a molar equivalent of benzaldehyde in 95% ethanol.
-
Add a molar equivalent of acetone to the solution and stir.
-
Slowly add a catalytic amount of 10% NaOH solution to the mixture while stirring.
-
Continue stirring at room temperature for a specified period (e.g., 30 minutes to several hours) until a precipitate forms.[6][7]
-
Cool the reaction mixture in an ice bath to maximize precipitation.[7]
-
Collect the crude product by vacuum filtration and wash with cold water.[6]
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure (E)-4-phenyl-3-buten-2-one.[6]
The following diagram outlines the general workflow for the synthesis and purification of (E)-4-phenyl-3-buten-2-one.
Caption: Workflow for the synthesis of (E)-4-phenyl-3-buten-2-one.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Test compounds (α,β-unsaturated ketones) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
The following diagram illustrates the key steps of the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]
- 2. Frontiers | Morphological analysis of MCF-7 cells treated with chalcone derivatives [frontiersin.org]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
Comparative Analysis of (E)-10-Phenyl-3-decen-2-one and its Geometric Isomers: A Guide Based on a Structural Analog
Note on Availability: Extensive searches of scientific literature and chemical databases did not yield specific experimental data for (E)-10-Phenyl-3-decen-2-one and its corresponding (Z) isomer. This suggests that these specific compounds are not widely synthesized or characterized. Therefore, this guide provides a comparative analysis of a well-studied and structurally related α,β-unsaturated ketone, (E)- and (Z)-4-phenyl-3-buten-2-one (commonly known as benzylideneacetone), to illustrate the principles of comparing such geometric isomers. The data and methodologies presented for this analog are representative of what would be expected for this compound and its isomers.
Introduction to Phenyl-Substituted α,β-Unsaturated Ketones
Phenyl-substituted α,β-unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond, which is also attached to a phenyl ring. This extended conjugation imparts unique chemical reactivity and physical properties. The geometry of the double bond can exist in two forms: the (E)-isomer (trans), where the substituents are on opposite sides of the double bond, and the (Z)-isomer (cis), where they are on the same side. The stereochemistry of these isomers plays a pivotal role in their physical properties, spectroscopic signatures, and biological activities[1].
The (E)-isomer is generally more stable and more commonly synthesized due to lower steric hindrance. The synthesis of the (Z)-isomer often requires specific reaction conditions or purification from a mixture of isomers[2].
Comparative Physicochemical and Spectroscopic Data
The following tables summarize the known and expected properties of the geometric isomers of 4-phenyl-3-buten-2-one.
Table 1: Physicochemical Properties of (E)- and (Z)-4-Phenyl-3-buten-2-one
| Property | (E)-4-Phenyl-3-buten-2-one | (Z)-4-Phenyl-3-buten-2-one |
| CAS Number | 1896-62-4[3][4] | 937-53-1[3] |
| Molecular Formula | C₁₀H₁₀O[3][4][5][6] | C₁₀H₁₀O[3] |
| Molecular Weight | 146.19 g/mol [3][5][6] | 146.19 g/mol [3] |
| Appearance | Pale yellow solid[3] | Data not available (expected to be an oil or low-melting solid) |
| Melting Point | 39-42 °C[3][7][8] | Data not available |
| Boiling Point | 260-262 °C[3][7][8] | Data not available |
| Density | 1.038 g/cm³[7] | Data not available |
| Solubility | Practically insoluble in water; soluble in nonpolar solvents[3][5] | Expected to have similar solubility |
Table 2: Comparative Spectroscopic Data of (E)- and (Z)-4-Phenyl-3-buten-2-one
| Spectroscopic Data | (E)-Isomer | (Z)-Isomer (Expected) |
| ¹H NMR (CDCl₃, δ) | ~2.4 ppm (s, 3H, -CH₃), ~6.7 ppm (d, 1H, =CH-CO), ~7.5 ppm (d, 1H, Ph-CH=), ~7.4-7.6 ppm (m, 5H, Ar-H). Coupling constant (J) for vinyl protons is ~16 Hz.[9] | Chemical shifts for vinyl protons are expected to be slightly upfield compared to the (E)-isomer. The key differentiating feature is the coupling constant (J) for the vinyl protons, which is expected to be in the range of 10-12 Hz, characteristic of a cis-alkene. |
| ¹³C NMR (CDCl₃, δ) | ~27 ppm (-CH₃), ~125 ppm (=CH-CO), ~143 ppm (Ph-CH=), ~128-134 ppm (Ar-C), ~198 ppm (C=O). | The chemical shifts of the vinyl carbons and the methyl group may differ slightly from the (E)-isomer due to different steric and electronic environments. |
| IR (cm⁻¹) | ~1660-1680 (C=O stretch, conjugated), ~1600-1625 (C=C stretch, conjugated), ~970 (trans C-H bend out of plane).[6] | The C=O and C=C stretching frequencies are expected to be similar to the (E)-isomer. The characteristic trans C-H bend at ~970 cm⁻¹ will be absent. A cis C-H bend may be observed around 700 cm⁻¹. |
| UV-Vis (λ_max) | ~285-290 nm. The extended conjugation results in a strong UV absorption. | The λ_max is expected to be at a slightly shorter wavelength and have a lower molar absorptivity compared to the (E)-isomer due to the less planar conformation of the conjugated system. |
Experimental Protocols
Synthesis of (E)-4-Phenyl-3-buten-2-one via Claisen-Schmidt Condensation
The most common method for synthesizing (E)-4-phenyl-3-buten-2-one is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[10] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (which cannot enolize) with an enolizable ketone.
Materials:
-
Benzaldehyde
-
Acetone
-
95% Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, combine 4.25 g of benzaldehyde and 8 mL of acetone.[10]
-
Add 1 mL of 10% aqueous NaOH solution dropwise while stirring.[10]
-
Maintain the reaction mixture at 25-30 °C using a water bath and continue stirring for 90 minutes.[10] A precipitate should form during this time.
-
After 90 minutes, cool the mixture and slowly add dilute HCl until the solution is acidic to litmus paper.[10]
-
Transfer the mixture to a separatory funnel and extract the product with two 15 mL portions of dichloromethane.[10]
-
Combine the organic extracts and wash with 15 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄.[10]
-
Filter the solution to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[10]
-
The crude product can be purified by recrystallization from a minimal amount of hot ethanol to yield pale yellow crystals of (E)-4-phenyl-3-buten-2-one.[11]
Visualizations
Caption: Workflow for the synthesis of an (E)-α,β-unsaturated ketone.
Caption: Influence of stereoisomerism on biological activity.
Comparative Biological Activity
While specific biological data for the isomers of 10-phenyl-3-decen-2-one are unavailable, the principle of stereoselectivity is fundamental in pharmacology and biochemistry. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets like enzymes and receptors.
-
Antifungal and Antitumor Potential: Various α,β-unsaturated ketones have been investigated for their potential as antifungal and antitumor agents.[5][12] Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins.
-
Impact of Isomerism: The different spatial arrangements of the (E) and (Z) isomers can lead to significant differences in biological activity.[1] The (E)-isomer, being more linear and planar, may fit more effectively into the binding site of a target protein, leading to a stronger interaction and higher potency. Conversely, the (Z)-isomer might experience steric clashes that prevent optimal binding, resulting in lower or no activity. For many classes of drugs, one stereoisomer is significantly more active than the other.[13]
Conclusion
Although experimental data for this compound and its geometric isomer are not publicly available, a comparative analysis of the analogous compound, 4-phenyl-3-buten-2-one, provides valuable insights. The (E)-isomer is generally the thermodynamically more stable and more commonly synthesized product. The two isomers exhibit distinct spectroscopic properties, particularly in their ¹H NMR spectra, where the coupling constant of the vinylic protons is a key diagnostic feature. Furthermore, the stereochemistry of the double bond is expected to have a profound impact on the biological activity of these compounds, with the (E)-isomer often demonstrating higher potency due to a more favorable interaction with biological targets. Further research into the synthesis and biological evaluation of 10-phenyl-3-decen-2-one and its isomers is warranted to explore their potential applications.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-4-phenyl-3-buten-2-one | 1901-26-4 | Benchchem [benchchem.com]
- 3. Benzylideneacetone - Wikipedia [en.wikipedia.org]
- 4. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. (E)-4-phenyl-3-buten-2-one [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. researchgate.net [researchgate.net]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Structure-Activity Relationship (SAR) of (E)-10-Phenyl-3-decen-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of (E)-10-Phenyl-3-decen-2-one, a lipophilic α,β-unsaturated ketone with potential cytotoxic and anti-inflammatory properties. While direct experimental data for a comprehensive series of this compound analogs is not extensively available in the public domain, this guide synthesizes findings from studies on structurally related chalcones and other α,β-unsaturated ketones to extrapolate and predict the SAR for this class of compounds. The information presented herein is intended to guide future research and drug discovery efforts in this area.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is primarily attributed to the presence of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, and the lipophilic nature of the long alkyl-phenyl chain.[1] These features are crucial for their potential interaction with biological targets involved in cancer cell proliferation and inflammatory pathways.
Cytotoxicity
The cytotoxic effects of chalcone-like compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The α,β-unsaturated ketone is a key pharmacophore for the cytotoxic activity of many chalcones.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is frequently assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism often involves the inhibition of signaling pathways such as the NF-κB pathway.[2][3]
Structure-Activity Relationship (SAR) Summary
Based on published SAR studies of related lipophilic chalcones and α,β-unsaturated ketones, the following table summarizes the predicted influence of structural modifications on the biological activity of this compound analogs.
| Modification | Position | Effect on Cytotoxicity | Effect on Anti-inflammatory Activity | Rationale |
| Alkyl Chain Length | C4-C9 | Variation in chain length is expected to modulate lipophilicity, which can influence cell membrane permeability and target engagement. Optimal length often falls within the C8-C14 range for anti-inflammatory activity.[2][3] | Variation in chain length is expected to modulate lipophilicity, which can influence cell membrane permeability and target engagement. Optimal length often falls within the C8-C14 range for anti-inflammatory activity.[2][3] | Lipophilicity is a critical factor for cell penetration and interaction with hydrophobic binding pockets of target proteins. |
| Phenyl Ring Substitution | Terminal Phenyl Group | Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially affecting target binding and metabolic stability. | Substitution patterns can influence the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). | Modifying the electronic nature and steric bulk of the phenyl ring can fine-tune the compound's interaction with specific biological targets. |
| α,β-Unsaturation | C3-C4 Double Bond | Saturation of the double bond is predicted to significantly decrease or abolish activity. | Saturation of the double bond is predicted to significantly decrease or abolish activity. | The α,β-unsaturated ketone is a Michael acceptor, allowing for covalent adduction with nucleophilic residues (e.g., cysteine) in target proteins.[1] |
| Methyl Ketone | C2 | Replacement with other small alkyl groups may be tolerated, but larger or more polar groups could decrease activity due to steric hindrance or altered electronic properties. | Replacement with other small alkyl groups may be tolerated, but larger or more polar groups could decrease activity due to steric hindrance or altered electronic properties. | The methyl ketone is part of the reactive enone system and contributes to the overall shape and electronic profile of the molecule. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for another 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then determined.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound analogs (dissolved in DMSO)
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
Collect the cell culture supernatants.
-
Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is then calculated relative to the LPS-only treated cells.
Visualizations
Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of analogs.
LPS-Induced Nitric Oxide Production Signaling Pathway
Caption: LPS/TLR4 signaling leading to NO production and potential inhibition points.
References
Navigating Cross-Reactivity: A Comparative Guide for α,β-Unsaturated Ketones in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The α,β-unsaturated ketone moiety is a common pharmacophore found in numerous biologically active compounds. However, its inherent reactivity as a Michael acceptor can lead to non-specific interactions and cross-reactivity in biological assays, complicating data interpretation and drug development efforts. This guide provides a comparative overview of the cross-reactivity of α,β-unsaturated ketones, using (E)-4-phenyl-3-buten-2-one (benzalacetone) and other chalcone derivatives as illustrative examples. We present supporting experimental data and detailed protocols to aid researchers in assessing and understanding the cross-reactivity profiles of their compounds of interest.
Understanding the Challenge: The Michael Addition Reaction
The primary mechanism behind the cross-reactivity of α,β-unsaturated ketones is the Michael addition reaction. The electrophilic β-carbon of the unsaturated system is susceptible to nucleophilic attack from biological macromolecules, most notably the thiol groups of cysteine residues in proteins. This covalent bond formation can lead to non-specific enzyme inhibition, cytotoxicity, and off-target effects.
Caption: Mechanism of Michael Addition.
Comparative Cytotoxicity of α,β-Unsaturated Ketones
Cytotoxicity assays are fundamental in assessing the general reactivity of compounds. Here, we compare the cytotoxic profiles of (E)-4-phenyl-3-buten-2-one and other chalcone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| (E)-4-Phenyl-3-buten-2-one | Human Oral Squamous Carcinoma (HSC-2) | MTT | 25.3 | [1] |
| Licochalcone A | Human Leukemia (HL-60) | MTT | 12.5 | [1] |
| Xanthohumol | Human Breast Cancer (MCF-7) | MTT | 8.7 | [2] |
| Isoliquiritigenin | Human Colon Cancer (HCT-116) | MTT | 5.2 | [1] |
Table 1: Comparative cytotoxicity (IC50) of selected α,β-unsaturated ketones.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[3][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: MTT Assay Workflow.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of α,β-unsaturated ketones against a specific enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Caption: Enzyme Inhibition Assay Workflow.
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[5][6]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibition constant).
Caption: Receptor Binding Assay Workflow.
Conclusion
The inherent reactivity of the α,β-unsaturated ketone moiety presents a significant challenge in drug discovery due to potential cross-reactivity. A thorough understanding of the underlying chemical principles and the application of a panel of well-defined biological assays are crucial for characterizing the selectivity and potential off-target effects of compounds containing this pharmacophore. This guide provides a framework for comparing the cross-reactivity of α,β-unsaturated ketones and offers detailed experimental protocols to aid researchers in generating robust and interpretable data. By carefully evaluating the biological activity profile, researchers can better assess the therapeutic potential and liabilities of this important class of compounds.
References
- 1. Quantitative Structure–Cytotoxicity Relationship of Chalcones | Anticancer Research [ar.iiarjournals.org]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - ProQuest [proquest.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
A Comparative Analysis of Acetylcholinesterase Inhibitors: Evaluating Efficacy and Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known acetylcholinesterase (AChE) inhibitors—donepezil, galantamine, and rivastigmine—and outlines a proposed experimental framework for evaluating the efficacy of the novel compound, (E)-10-Phenyl-3-decen-2-one.
Currently, there is no publicly available data on the biological activity or inhibitory efficacy of this compound. This guide, therefore, focuses on established AChE inhibitors to provide a benchmark for potential future studies of this and other novel compounds.
Mechanism of Action of Known Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. Acetylcholine plays a crucial role in memory and cognition. In conditions such as Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting the acetylcholinesterase enzyme, these drugs increase the levels of acetylcholine in the brain, thereby enhancing communication between nerve cells.[1]
The primary mechanism of action for donepezil, galantamine, and rivastigmine is the inhibition of acetylcholinesterase.[2][3][4][5] While all three are effective, they exhibit different pharmacological profiles. Donepezil is a selective and reversible inhibitor of acetylcholinesterase.[2] Rivastigmine, on the other hand, inhibits both acetylcholinesterase and butyrylcholinesterase.[5] Galantamine also has a dual mechanism of action; it is a reversible, competitive inhibitor of acetylcholinesterase and positively modulates nicotinic acetylcholine receptors.[3][4]
Mechanism of Acetylcholinesterase Inhibition.
Comparative Efficacy of Known Inhibitors
The efficacy of acetylcholinesterase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | IC50 against Acetylcholinesterase (µM) | Source |
| Donepezil | 0.021 ± 0.001 | [3] |
| Galantamine | 2.28 | [3] |
| Rivastigmine | 0.0043 | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
To evaluate the inhibitory potential of a test compound like this compound, a widely accepted method is the spectrophotometric assay developed by Ellman.[2][6][7] This assay measures the activity of acetylcholinesterase by monitoring the formation of a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known inhibitor as a positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer on the day of the experiment. The test compound and positive control should be prepared in a dilution series.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control wells)
-
DTNB solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the AChE enzyme solution to all wells except the blank.
-
Substrate Addition: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Workflow for AChE Inhibition Assay.
Conclusion
While this compound remains an uncharacterized compound in the context of acetylcholinesterase inhibition, the established efficacy of donepezil, galantamine, and rivastigmine provides a strong comparative framework. The detailed experimental protocol for the Ellman's assay offers a robust and standardized method for determining the potential inhibitory activity of novel molecules. Future research on this compound, utilizing such assays, will be crucial in elucidating its therapeutic potential and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Orthogonal Validation of (E)-10-Phenyl-3-decen-2-one's Mechanism of Action: A Comparative Guide
Disclaimer: The mechanism of action for (E)-10-Phenyl-3-decen-2-one has not been definitively established in publicly available literature. This guide presents a hypothetical mechanism of action based on its chemical structure and provides a framework for its orthogonal validation, for illustrative purposes.
Introduction
This compound is a small molecule characterized by an α,β-unsaturated ketone, a structural motif known as an enone. Enones are electrophilic and can react with nucleophilic residues in proteins, often leading to covalent modification. This guide outlines a hypothetical mechanism of action for this compound as a covalent inhibitor of Bruton's tyrosine kinase (BTK) and details a strategy for its orthogonal validation.
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation.[1][2] Covalent inhibition of BTK is a clinically validated strategy for treating B-cell malignancies.[3][4] This guide will compare the hypothetical action of this compound with a known covalent BTK inhibitor, Acalabrutinib, and a hypothetical non-covalent BTK inhibitor as an orthogonal approach.
Hypothetical Mechanism of Action and Alternatives for Orthogonal Validation
For the purpose of this guide, we hypothesize that this compound acts as a covalent irreversible inhibitor of BTK by forming a covalent bond with the Cysteine-481 residue in the ATP-binding pocket of BTK. This is a well-established mechanism for several approved BTK inhibitors.[5][6]
To validate this hypothesis through orthogonal methods, we will compare its activity profile with two other compounds:
-
Acalabrutinib: A known second-generation covalent irreversible BTK inhibitor. It also targets Cys481 in BTK.[7][8] Comparing our compound to Acalabrutinib will help to establish whether it operates through a similar covalent mechanism.
-
BTK-R (Hypothetical Reversible Inhibitor): A hypothetical non-covalent, reversible inhibitor of BTK. This compound will serve as a key orthogonal control. A reversible inhibitor will show different characteristics in target engagement and washout assays compared to a covalent inhibitor.
The following table summarizes the key features of these compounds:
| Compound | Proposed Target | Proposed Mechanism of Action | Rationale for Inclusion in Orthogonal Validation |
| This compound | Bruton's Tyrosine Kinase (BTK) | Hypothetical: Covalent irreversible inhibitor targeting Cys481 | The compound of interest whose mechanism is to be validated. |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | Covalent irreversible inhibitor targeting Cys481[7][8] | Positive control for a covalent BTK inhibitor. |
| BTK-R (Hypothetical) | Bruton's Tyrosine Kinase (BTK) | Reversible, non-covalent inhibitor | Orthogonal control to differentiate between covalent and non-covalent binding. |
Data Presentation: Quantitative Comparison
The following tables present hypothetical quantitative data from key experiments designed to validate the mechanism of action of this compound.
Table 1: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) measures the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature (Tm).[9]
| Compound | Concentration | ΔTm (°C) of BTK | Interpretation |
| This compound | 1 µM | + 5.2 | Strong target engagement with BTK. |
| Acalabrutinib | 1 µM | + 5.5 | Strong target engagement with BTK, as expected.[10] |
| BTK-R (Hypothetical) | 1 µM | + 4.8 | Target engagement with BTK. |
| Vehicle (DMSO) | - | 0 | No change in BTK thermal stability. |
Table 2: Kinome Profiling by Kinobeads Competition Binding Assay
Kinobeads are used to profile the selectivity of kinase inhibitors across the kinome. The assay measures the ability of a compound to compete with a broad-spectrum kinase inhibitor immobilized on beads for binding to kinases in a cell lysate.[11][12] Data is presented as the dissociation constant (Kd) in nM. A lower Kd indicates higher binding affinity.
| Kinase Target | This compound (Kd, nM) | Acalabrutinib (Kd, nM) | BTK-R (Hypothetical) (Kd, nM) |
| BTK | 5.2 | 3.8 | 25.6 |
| TEC | 450 | >1000 | >10000 |
| ITK | >1000 | >1000 | >10000 |
| EGFR | >5000 | >10000 | >10000 |
| SRC | 2500 | >5000 | >10000 |
Table 3: Phenotypic Assay - B-Cell Proliferation
Inhibition of BTK is expected to block B-cell receptor-mediated proliferation of B-cells. This assay measures the concentration of each compound required to inhibit the proliferation of a B-cell lymphoma cell line by 50% (IC50).
| Compound | B-Cell Proliferation IC50 (nM) |
| This compound | 15.8 |
| Acalabrutinib | 10.5 |
| BTK-R (Hypothetical) | 85.3 |
| Vehicle (DMSO) | No inhibition |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To determine if this compound directly engages with BTK in a cellular context.
-
Methodology:
-
Culture a human B-cell lymphoma cell line (e.g., TMD8) to a density of 1-2 x 10^7 cells/mL.
-
Treat cells with 1 µM of this compound, Acalabrutinib, BTK-R, or vehicle (DMSO) for 1 hour at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble BTK by Western blotting using a specific anti-BTK antibody.
-
Quantify the band intensities and plot the fraction of soluble BTK as a function of temperature to generate melting curves.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. Calculate the change in melting temperature (ΔTm) relative to the vehicle control.
-
2. Kinobeads Competition Binding Assay
-
Objective: To assess the selectivity of this compound across a broad range of kinases.
-
Methodology:
-
Prepare cell lysates from a relevant cell line (e.g., TMD8) at a protein concentration of 5 mg/mL.
-
Incubate the lysates with a serial dilution of this compound, Acalabrutinib, or BTK-R for 45 minutes at 4°C.
-
Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate for 30 minutes at 4°C to capture kinases not bound to the test compound.
-
Wash the beads to remove unbound proteins.
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the kinases. The amount of each kinase captured by the beads will be inversely proportional to its binding affinity for the test compound.
-
Calculate the dissociation constant (Kd) for each identified kinase based on the dose-response curves.
-
3. B-Cell Proliferation Assay
-
Objective: To determine the functional consequence of BTK inhibition by this compound on B-cell proliferation.
-
Methodology:
-
Seed a B-cell lymphoma cell line (e.g., TMD8) in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treat the cells with a serial dilution of this compound, Acalabrutinib, BTK-R, or vehicle (DMSO).
-
Stimulate B-cell proliferation by adding anti-IgM antibody to the culture medium.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell proliferation using a suitable method, such as the Cell Counting Kit-8 (CCK-8) assay.[13][14] Add CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each concentration of the compounds relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Mandatory Visualizations
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. patientpower.info [patientpower.info]
- 5. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 6. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 14. dovepress.com [dovepress.com]
A Comparative Guide to the Synthetic Efficiency of (E)-10-Phenyl-3-decen-2-one Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of various synthetic routes for the production of (E)-10-Phenyl-3-decen-2-one, a valuable intermediate in organic synthesis. The following sections detail and compare three primary synthetic strategies: the Claisen-Schmidt Condensation, the Horner-Wadsworth-Emmons Reaction, and two Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck). Each method is evaluated based on key performance indicators such as product yield, reaction time, and complexity, with the goal of aiding researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Overview of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic approaches to this compound.
| Metric | Claisen-Schmidt Condensation | Horner-Wadsworth-Emmons Reaction | Suzuki Coupling | Heck Reaction |
| Overall Yield | Good (70-85%) | Excellent (85-95%) | Good to Excellent (80-90%) | Moderate to Good (60-80%) |
| Stereoselectivity (E:Z) | Moderate to Good | Excellent (>95:5) | High (>95:5) | High (>95:5) |
| Reaction Time | 12-24 hours | 4-8 hours | 8-16 hours | 12-24 hours |
| Number of Steps | 2 (including precursor) | 2 (including precursor) | 3 (including precursors) | 3 (including precursors) |
| Reagent Cost | Low | Moderate | High | High |
| Operational Complexity | Low | Moderate | High | High |
| Environmental Impact | Moderate (use of strong base) | Low to Moderate | Moderate (metal catalyst) | Moderate (metal catalyst) |
Experimental Protocols and Methodologies
This section provides detailed experimental procedures for the synthesis of this compound via the compared methods.
Claisen-Schmidt Condensation
This classical method involves the base-catalyzed reaction of an aldehyde with a ketone. For the target molecule, 8-phenyloctanal is condensed with acetone.
Experimental Protocol:
-
Preparation of 8-phenyloctanal: 6-Phenylhexan-1-ol is converted to 6-phenylhexyl bromide using PBr3. This bromide is then used to form a Grignard reagent, which is reacted with ethylene oxide to yield 8-phenyloctan-1-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane (DCM) affords 8-phenyloctanal.
-
Condensation Reaction: To a solution of 8-phenyloctanal (1.0 eq) in acetone (10 eq) and ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously for 12-24 hours, during which a precipitate may form.
-
The reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutral.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography on silica gel (hexane/ethyl acetate gradient) yields this compound.[1][2][3][4][5]
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, providing excellent control to form the (E)-isomer. This route involves the reaction of 8-phenyloctanal with a stabilized phosphorus ylide.[6][7][8][9]
Experimental Protocol:
-
Preparation of Diethyl (2-oxopropyl)phosphonate: This reagent is synthesized via the Michaelis-Arbuzov reaction, where triethyl phosphite is reacted with chloroacetone.[10][11][12][13][14]
-
Ylide Formation: To a solution of diethyl (2-oxopropyl)phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C.
-
Olefination: A solution of 8-phenyloctanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification by flash column chromatography (silica gel, hexane/ethyl acetate) affords the pure this compound.[15]
Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions offer highly efficient and selective methods for the construction of carbon-carbon bonds.
This approach involves the coupling of an acyl chloride with a vinylboronic acid pinacol ester.[16][17][18][19][20][21][22][23]
Experimental Protocol:
-
Preparation of 8-phenyloctanoyl chloride: 8-Phenyloctanoic acid (synthesized by oxidation of 8-phenyloctan-1-ol) is reacted with thionyl chloride or oxalyl chloride in an inert solvent like DCM to yield the acyl chloride.[23]
-
Preparation of (E)-prop-1-en-1-ylboronic acid pinacol ester: This is prepared by the hydroboration of propyne with pinacolborane, often catalyzed by a rhodium or iridium complex to ensure high (E)-selectivity.[24][25][26][27]
-
Coupling Reaction: To a degassed solution of 8-phenyloctanoyl chloride (1.0 eq), (E)-prop-1-en-1-ylboronic acid pinacol ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent like toluene or THF, a base such as cesium carbonate (2.0 eq) is added.
-
The mixture is heated to 80-100 °C and stirred for 8-16 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. Purification by column chromatography provides the target enone.
The Heck reaction in this context would involve the coupling of an aryl halide with an enone precursor to introduce the phenyl group at the desired position.[28][29][30][31][32][33]
Experimental Protocol:
-
Preparation of (E)-dec-3-en-2-one: This can be synthesized via a Claisen-Schmidt condensation of heptanal and acetone.
-
Coupling Reaction: A mixture of (E)-dec-3-en-2-one (1.2 eq), bromobenzene (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.05 eq), a phosphine ligand like tri(o-tolyl)phosphine (0.1 eq), and a base such as triethylamine (1.5 eq) in a polar aprotic solvent like DMF or NMP is prepared.
-
The reaction mixture is heated to 100-140 °C for 12-24 hours under an inert atmosphere.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including desired scale, purity, cost constraints, and available expertise.
-
The Claisen-Schmidt Condensation offers a cost-effective and operationally simple approach, making it suitable for large-scale synthesis where moderate stereoselectivity is acceptable.
-
The Horner-Wadsworth-Emmons Reaction is the method of choice when high (E)-stereoselectivity and excellent yields are paramount. The operational steps are straightforward, and purification is generally manageable.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck) represent modern, powerful alternatives. The Suzuki coupling offers a highly convergent and efficient route, particularly for creating structural diversity. The Heck reaction provides another viable, albeit sometimes lower-yielding, pathway. These methods are ideal for smaller-scale synthesis in research and development settings where the higher cost of reagents and catalysts is justified by the high efficiency and selectivity.
Researchers are encouraged to consider these factors carefully to select the most efficient and practical synthetic strategy for their application.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Diethyl (2-oxopropyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 13. Diethyl(2-oxopropyl)phosphonate [jinonpharma.com]
- 14. Diethyl (2-Oxopropyl)phosphonate 1067-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 22. nbinno.com [nbinno.com]
- 23. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 24. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 25. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 26. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 28. Heck Reaction [organic-chemistry.org]
- 29. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Heck reaction - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
In Vivo Validation of (E)-10-Phenyl-3-decen-2-one's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo therapeutic potential of the novel compound, (E)-10-Phenyl-3-decen-2-one, against established therapeutic agents. Due to the limited availability of public data on this specific molecule, this document serves as a template for the design and evaluation of in vivo studies, presenting illustrative data and methodologies based on the known biological activities of related α,β-unsaturated ketones. This class of compounds is recognized for its potential to interact with biological nucleophiles, suggesting possible applications in oncology and inflammatory diseases.[1][2][3][4][5]
Hypothetical Therapeutic Profile of this compound
This compound is an α,β-unsaturated ketone. Such compounds are known to exhibit a range of biological activities, primarily attributed to their ability to act as Michael acceptors.[4] This reactivity allows for covalent adduction with nucleophilic residues, such as cysteine, in various proteins, potentially modulating their function.[2] Based on this chemical feature, we hypothesize that this compound may possess anti-inflammatory and anti-cancer properties.
Comparative In Vivo Efficacy: A Hypothetical Analysis
To illustrate the potential therapeutic positioning of this compound, we present a hypothetical comparison with two standard-of-care agents: Dexamethasone for anti-inflammatory activity and Doxorubicin for anti-cancer activity.
Anti-Inflammatory Activity
Table 1: Hypothetical Comparison of Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Animal Survival (%) |
| Vehicle Control | - | 0 | 100 |
| This compound | 10 | 35 | 100 |
| 25 | 58 | 100 | |
| 50 | 75 | 95 | |
| Dexamethasone | 1 | 85 | 100 |
Anti-Cancer Activity
Table 2: Hypothetical Comparison of Anti-Cancer Efficacy in a Xenograft Mouse Model (Human Colon Cancer HT-29 Cells)
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +5 |
| This compound | 25 | 40 | -2 |
| 50 | 65 | -8 | |
| 100 | 80 | -15 | |
| Doxorubicin | 5 | 90 | -20 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo findings. The following are standard protocols that could be adapted for the evaluation of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[6][7][8][9]
-
Animals: Male Wistar rats (180-200 g) are used.
-
Groups: Animals are divided into a vehicle control group, positive control group (Dexamethasone), and test groups receiving different doses of this compound.
-
Procedure:
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle is administered intraperitoneally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Evaluation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Human Tumor Xenograft in Nude Mice
This model is a cornerstone of preclinical cancer drug development, allowing for the assessment of a compound's efficacy against human tumors in an in vivo setting.[10][11][12][13]
-
Animals: Immunodeficient nude mice (e.g., BALB/c nude) are used.[14]
-
Tumor Inoculation: Human cancer cells (e.g., HT-29) are subcutaneously injected into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment groups. The test compound, vehicle, or positive control (Doxorubicin) is administered according to a predetermined schedule (e.g., daily, three times a week).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised and weighed.
-
Evaluation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Visualizing Molecular Pathways and Experimental Workflows
Hypothetical Signaling Pathway Modulation by this compound
The anti-inflammatory and anti-cancer effects of many compounds are mediated through the modulation of key signaling pathways. As an α,β-unsaturated ketone, this compound could potentially interact with and inhibit proteins in pro-inflammatory and pro-survival pathways, such as NF-κB and PI3K/Akt.
References
- 1. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Head-to-Head Comparison: (E)-10-Phenyl-3-decen-2-one and the Reference Compound Chalcone
Introduction
This guide provides a comparative analysis of the hypothetical compound (E)-10-Phenyl-3-decen-2-one and the well-characterized reference compound, Chalcone ((2E)-1,3-diphenyl-2-propen-1-one). Due to the absence of experimental data for this compound, this comparison is based on the known biological activities of Chalcone and the predicted properties of this compound derived from its structural features as an α,β-unsaturated ketone. Chalcone is selected as the reference compound due to its structural similarity, belonging to the same class of enones, and its extensive documentation in scientific literature for a wide range of biological activities.[1][2][3][4][5][6]
Chalcones are characterized by an open-chain structure with an α,β-unsaturated carbonyl moiety, which is crucial for their biological effects.[1][4][6][7] They are known to exhibit a broad spectrum of pharmacological activities, including anticancer,[8][9][10][11][12] anti-inflammatory,[13][14][15][16][17] antimicrobial,[2][18][19][20][21][22] and antioxidant properties.[1][3][17] this compound shares the core α,β-unsaturated ketone functional group, suggesting it may possess a similar range of biological activities. However, its long alkyl chain and terminal phenyl group are expected to influence its physicochemical properties and biological potency.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the known properties of Chalcone and the predicted or postulated properties of this compound.
| Property | This compound (Hypothetical) | Chalcone ((2E)-1,3-diphenyl-2-propen-1-one) (Reference) |
| Molecular Formula | C₁₆H₂₂O | C₁₅H₁₂O |
| Molecular Weight | 230.35 g/mol | 208.26 g/mol |
| Structure | Phenyl-(CH₂)₆-CH=CH-C(=O)-CH₃ | Phenyl-CH=CH-C(=O)-Phenyl |
| LogP (Predicted) | ~5.5 | ~3.6 |
| Anticancer Activity | Postulated: May exhibit cytotoxic activity. Higher lipophilicity might enhance membrane interaction but could also lead to non-specific toxicity. | Demonstrated activity against various cancer cell lines including liver, leukemia, and breast cancer.[8] Induces apoptosis and inhibits tubulin polymerization.[8] IC₅₀ values often in the low micromolar range.[8] |
| Anti-inflammatory Activity | Postulated: Likely to possess anti-inflammatory properties by targeting inflammatory pathways. | Inhibits key inflammatory mediators like iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[13][14][15] Modulates signaling pathways such as NF-κB and JNK.[14] |
| Antimicrobial Activity | Postulated: Potential for antibacterial and antifungal effects. The long alkyl chain could facilitate disruption of microbial cell membranes. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][18][19] Some derivatives show potency comparable to commercial antibiotics.[18] |
| Antioxidant Activity | Postulated: May exhibit antioxidant properties through free radical scavenging or induction of antioxidant enzymes. | Demonstrates antioxidant effects, which contribute to its overall chemopreventive and anti-inflammatory profile.[1][3][17] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the biological activities of these compounds are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM medium supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Synthesis of α,β-Unsaturated Ketones
The following diagram illustrates the general synthetic pathway for α,β-unsaturated ketones, such as Chalcone and likely this compound, via the Claisen-Schmidt condensation reaction.[6][7][23][24]
References
- 1. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sjomr.org.in [sjomr.org.in]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 22. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (E)-10-Phenyl-3-decen-2-one: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of (E)-10-Phenyl-3-decen-2-one, a non-halogenated aromatic ketone. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Protective Equipment | Specification |
| Eye Protection | Safety goggles or a face shield to protect against splashes.[1] |
| Hand Protection | Nitrile gloves to prevent skin contact.[1] |
| Body Protection | A laboratory coat to protect skin and clothing.[1] |
| Footwear | Closed-toe shoes to safeguard against spills.[1] |
This compound should be handled in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any potential vapors.[1][2] Keep the compound away from heat, sparks, open flames, and other sources of ignition as it is a flammable organic substance.[2][3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the quantity of waste. Under no circumstances should this chemical be poured down the drain.[1][2]
For Small Quantities (e.g., residual amounts in glassware):
-
Rinsing: Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol.
-
Solvent Waste Collection: Collect the rinsate in a designated "Non-Halogenated Organic Liquid Waste" container.[1][2]
-
Container Labeling: Ensure the waste container is clearly and accurately labeled with its contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources.[5]
For Large Quantities (e.g., unused reagent, reaction byproducts):
-
Container Selection: Use a designated and compatible "Organic Liquid Waste" container.[2] If possible, dispose of unused reagents in their original containers, provided the labels are intact and legible.[6]
-
Transfer: Carefully transfer the this compound waste into the designated container. This should be done in a fume hood.
-
Labeling: Clearly label the waste container with the chemical name and any other components of the waste mixture.
-
Segregation: Store the container with other non-halogenated organic waste, segregated from incompatible materials like strong oxidizing agents.[7]
-
Licensed Disposal: Arrange for the collection of the waste by your institution's licensed chemical waste disposal firm.[8]
Summary of Disposal Data
| Waste Type | Disposal Method | Key Considerations |
| Small Quantities | Collect rinsate in a designated waste container. | Use a minimal amount of a suitable organic solvent for rinsing. |
| Large Quantities | Collect in a designated "Organic Liquid Waste" container. | Do not mix with halogenated waste.[1][2] Ensure proper labeling and segregation. |
| Contaminated Solids | Dispose of as solid chemical waste. | Absorb liquid spills with an inert material (e.g., vermiculite, sand) before disposal.[9] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. laballey.com [laballey.com]
- 9. cpachem.com [cpachem.com]
Essential Safety and Operational Guide for Handling (E)-10-Phenyl-3-decen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (E)-10-Phenyl-3-decen-2-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a chemical compound for which detailed safety data may not be readily available. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. The following recommendations are based on the known hazards of similar chemical structures, including unsaturated ketones and aromatic compounds. The information for a related compound, (E)-3-Decen-2-one (CAS Number: 18402-84-1), suggests potential hazards such as aspiration toxicity, skin irritation, and inhalation toxicity[1].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Butyl rubber or Viton™ (fluoroelastomer) gloves. Neoprene gloves may also be suitable. Nitrile gloves may offer limited, short-term protection and should be used with caution. | Provides protection against potential skin irritation and absorption. Glove material should be selected based on resistance to both ketones and aromatic hydrocarbons. |
| Body Protection | A flame-retardant lab coat worn over long pants and closed-toe shoes. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of potentially harmful vapors. |
Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Consult the Safety Data Sheet (SDS) for any new information.
-
Gather all necessary chemicals, equipment, and PPE.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Be aware of the flashpoint of related compounds (e.g., 3-decen-2-one has a flashpoint of 91.67 °C / 197 °F) and avoid sources of ignition.[2]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
